2-bromo-N-cyclohexyl-5-fluorobenzamide
Description
BenchChem offers high-quality 2-bromo-N-cyclohexyl-5-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-cyclohexyl-5-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-cyclohexyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFOWVQMXBGYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429293 | |
| Record name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-99-4 | |
| Record name | Benzamide, 2-bromo-N-cyclohexyl-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Intermediate
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N-cyclohexyl-5-fluorobenzamide
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 2-bromo-N-cyclohexyl-5-fluorobenzamide emerges as a compound of significant interest, not for its intrinsic biological activity, but for its potential as a highly versatile synthetic intermediate. Its structure, featuring a trifecta of reactive sites—an amide linkage, an aryl bromide, and an aryl fluoride—offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering researchers and drug development professionals a technical overview of its utility in constructing complex molecular architectures.
The presence of the aryl bromide is particularly noteworthy, as it serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents.[1][2] This capability, combined with the electronic influence of the fluorine atom and the conformational properties of the N-cyclohexyl group, makes this molecule a valuable scaffold for generating libraries of novel compounds for screening and development.[3]
Core Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized based on its structure and available database information. These properties are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 951884-99-4 | [4][5] |
| Molecular Formula | C₁₃H₁₅BrFNO | [4][6] |
| Molecular Weight | 300.18 g/mol | [4][6] |
| IUPAC Name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | [6] |
| Appearance | Likely a solid at room temperature | [7] |
| Purity | ≥99% (as commercially available) | [5] |
| Application | Pharmaceutical intermediate | [5] |
Synthesis of the Scaffold: A Practical Approach
The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide is a straightforward process, typically achieved through the formation of an amide bond between a 2-bromo-5-fluorobenzoic acid derivative and cyclohexylamine.[8] The most common laboratory methods involve either activating the carboxylic acid with a coupling agent or converting it to a more reactive acyl chloride.
Method: Carboxylic Acid and Amine Coupling
This method is often preferred due to its milder conditions and the wide availability of modern coupling reagents, which minimize side reactions.[9]
Experimental Protocol: Synthesis via EDC/HOBt Coupling
-
Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and cyclohexylamine (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the exothermic reaction upon adding the coupling agent and to suppress potential side reactions, such as racemization if chiral centers were present.[10]
-
Addition of Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution. The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then intercepted by HOBt to form an active ester, a more stable intermediate that reacts cleanly with the amine.[10]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Chemical Reactivity and Synthetic Utility
The true value of 2-bromo-N-cyclohexyl-5-fluorobenzamide lies in the differential reactivity of its functional groups. This allows for selective chemical transformations at distinct points on the molecule.
Amide Bond Hydrolysis
The amide bond, while generally stable, can be cleaved under forcing acidic or basic conditions.[11][12] This reaction is typically slow and often requires heating.[13][14]
-
Acidic Hydrolysis: Refluxing with a strong acid (e.g., aq. HCl or H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products are 2-bromo-5-fluorobenzoic acid and a cyclohexylammonium salt.[14][15]
-
Basic Hydrolysis: Heating with a strong base (e.g., aq. NaOH) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[13] This yields the sodium salt of 2-bromo-5-fluorobenzoic acid and cyclohexylamine.
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide
The carbon-bromine bond is the most versatile reaction site on the molecule, serving as a prime substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[16][17]
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[2] This is one of the most powerful methods for constructing biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[18][19]
The choice of palladium catalyst, ligand, and base is crucial for reaction success. The general reactivity for halides in Suzuki coupling is R-I > R-Br >> R-Cl, making the bromo-substituent the ideal site for selective reaction.[2][20]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-N-cyclohexyl-5-fluorobenzamide (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. The presence of water is often crucial for the transmetalation step.
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the residue via column chromatography.
For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method.[1] It facilitates the coupling of the aryl bromide with a primary or secondary amine, a transformation that is otherwise difficult to achieve.[21] This reaction is instrumental in the synthesis of many pharmaceuticals.[22]
The reaction requires a palladium catalyst, a specialized phosphine ligand (which is critical for facilitating the reductive elimination step), and a strong, non-nucleophilic base like sodium tert-butoxide.[17][23]
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-N-cyclohexyl-5-fluorobenzamide (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Solvent and Reaction: Add an anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane). Seal the vessel and heat (typically 80-110 °C) until the starting material is consumed as per TLC/LC-MS analysis.
-
Work-up and Purification: Cool the reaction, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Reactivity of the Aryl Fluoride
The fluorine substituent is generally much less reactive towards nucleophilic aromatic substitution and palladium-catalyzed coupling compared to bromine.[24] Its primary role is electronic; as a highly electronegative atom, it acts as a weak deactivating group for electrophilic aromatic substitution via the inductive effect.[25] This electronic perturbation can subtly influence the reactivity at other positions and the overall properties of the molecule and its derivatives.
Conclusion and Outlook
2-bromo-N-cyclohexyl-5-fluorobenzamide is a strategically designed synthetic intermediate with significant potential for researchers in drug discovery and materials science. Its key feature is the aryl bromide moiety, which provides a reliable and versatile handle for introducing molecular diversity through robust and well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The orthogonal reactivity of the amide bond and the electronic influence of the fluorine atom further enhance its utility as a scaffold. By providing a clear understanding of its synthesis and chemical reactivity, this guide empowers scientists to effectively leverage this building block in the creation of novel and complex molecules.
References
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- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Clark, J. (n.d.). The hydrolysis of amides. Chemguide.
- Save My Exams. (2025, January 4). Reactions of Amides. A Level Chemistry Revision Notes.
- Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications.
- Skrydstrup, T., et al. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, ACS Publications.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Luo, Q.-L., et al. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, ACS Publications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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- Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives.
- MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- ResearchGate. (2018, December). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates, 44(141).
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- ResearchGate. (2004, March 22). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes.
- Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
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An In-depth Technical Guide to 2-bromo-N-cyclohexyl-5-fluorobenzamide (CAS 951884-99-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-bromo-N-cyclohexyl-5-fluorobenzamide, a substituted benzamide with potential applications in medicinal chemistry. While this compound is available commercially as a research chemical, detailed experimental data in peer-reviewed literature is sparse. This document, therefore, synthesizes available information on its precursors, related compounds, and likely chemical properties to offer a valuable resource for researchers. We will explore its synthesis based on established chemical principles, predict its spectral characteristics, and discuss its potential biological significance, particularly in the context of GPR142 agonism for the treatment of type 2 diabetes.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-bromo-N-cyclohexyl-5-fluorobenzamide is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 951884-99-4 | [1] |
| Molecular Formula | C₁₃H₁₅BrFNO | [1][2] |
| Molecular Weight | 300.17 g/mol | [1][2] |
| IUPAC Name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | [2] |
| Appearance | Likely an off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, alcohols); poorly soluble in water | Inferred from related compounds |
| Synonyms | N-Cyclohexyl 2-bromo-5-fluorobenzamide | [1] |
Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide can be logically achieved through a two-step process: the preparation of the key intermediate, 2-bromo-5-fluorobenzoic acid, followed by an amide coupling reaction with cyclohexylamine.
Synthesis of 2-bromo-5-fluorobenzoic acid
The precursor, 2-bromo-5-fluorobenzoic acid, can be synthesized from commercially available starting materials. One common route involves the oxidation of 2-bromo-5-fluorobenzaldehyde.
Experimental Protocol: Oxidation of 2-bromo-5-fluorobenzaldehyde
-
Materials: 2-bromo-5-fluorobenzaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water, and a suitable solvent like acetone or a water/t-butanol mixture.
-
Procedure:
-
Dissolve 2-bromo-5-fluorobenzaldehyde in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the stirred solution of the aldehyde. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration.
-
The filtrate is then acidified with hydrochloric acid to precipitate the 2-bromo-5-fluorobenzoic acid.
-
The white to pale yellow solid is collected by filtration, washed with cold water to remove any remaining inorganic salts, and dried under vacuum.
-
Amide Coupling to Yield 2-bromo-N-cyclohexyl-5-fluorobenzamide
The final step is the formation of the amide bond between 2-bromo-5-fluorobenzoic acid and cyclohexylamine. This can be achieved through several standard amide coupling protocols. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine.[3]
Experimental Protocol: Amide Coupling via Acyl Chloride
-
Materials: 2-bromo-5-fluorobenzoic acid, thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF), an anhydrous inert solvent (e.g., dichloromethane (DCM) or toluene), cyclohexylamine, and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3][4]
-
Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride
-
In a dry, inert atmosphere (e.g., under nitrogen), suspend 2-bromo-5-fluorobenzoic acid in the anhydrous solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature. The reaction will likely evolve gas (SO₂ and HCl), so it should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromo-5-fluorobenzoyl chloride, which can be used in the next step without further purification.
-
-
Step 2: Amide Formation
-
Dissolve the crude 2-bromo-5-fluorobenzoyl chloride in an anhydrous inert solvent.
-
In a separate flask, dissolve cyclohexylamine and the non-nucleophilic base in the same solvent.
-
Cool the amine solution in an ice bath and slowly add the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.[4]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.[5]
-
Caption: Synthetic pathway for 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Predicted Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, and the amide N-H proton. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm), with splitting patterns influenced by the bromine and fluorine substituents. The cyclohexyl protons will resonate in the upfield region (δ 1.0-4.0 ppm), with the proton on the carbon attached to the nitrogen appearing as the most downfield signal of this group. The amide proton will likely be a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the cyclohexyl carbons, and the carbonyl carbon of the amide. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine showing a large coupling constant (¹JC-F). The carbonyl carbon will be observed further downfield (δ ~165-170 ppm). The cyclohexyl carbons are expected in the upfield region (δ 20-50 ppm).[6][7]
Mass Spectrometry
The mass spectrum of 2-bromo-N-cyclohexyl-5-fluorobenzamide will be characterized by its molecular ion peak and a distinct fragmentation pattern.
-
Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₁₃H₁₅BrFNO, the expected m/z values would be around 300 and 302.
-
Fragmentation: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement.[8] Key fragments could arise from the loss of the cyclohexyl group or cleavage of the amide bond. The presence of the bromine atom will result in characteristic isotopic patterns for any bromine-containing fragments.[9]
Caption: Predicted mass spectrometry fragmentation of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
FT-IR Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.
-
C=O Stretch (Amide I band): A strong absorption band around 1630-1680 cm⁻¹ due to the carbonyl stretch.
-
N-H Bend (Amide II band): A peak in the region of 1510-1570 cm⁻¹.
-
C-N Stretch: A peak around 1200-1300 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: A peak in the lower frequency region, typically 500-650 cm⁻¹.
Potential Applications and Biological Activity
The primary interest in 2-bromo-N-cyclohexyl-5-fluorobenzamide for drug development professionals lies in its potential as a scaffold for synthesizing biologically active molecules.
GPR142 Agonists for Type 2 Diabetes
Recent research has identified G protein-coupled receptor 142 (GPR142) as a promising target for the treatment of type 2 diabetes.[10][11][12][13][14] GPR142 is predominantly expressed in pancreatic β-cells, and its activation by agonists leads to glucose-dependent insulin secretion.[12][13][14] This glucose dependency is a significant advantage as it reduces the risk of hypoglycemia, a common side effect of some current diabetes treatments.[12][13]
Several patents and publications describe benzamide derivatives as potent GPR142 agonists.[10][15] The general structure of these compounds often includes a substituted benzamide core. While 2-bromo-N-cyclohexyl-5-fluorobenzamide itself is not explicitly named as a potent agonist in the available literature, its structural features align with those of known GPR142 modulators. Therefore, it serves as a valuable starting material or intermediate for the synthesis of novel GPR142 agonists. Researchers can utilize the bromo-substituent for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship and develop more potent and selective compounds.
Caption: Simplified signaling pathway of GPR142 agonists in pancreatic β-cells.
Safety and Handling
As no specific safety data sheet (SDS) for 2-bromo-N-cyclohexyl-5-fluorobenzamide is publicly available, a precautionary approach based on the known hazards of structurally related compounds is recommended.[16][17][18][19][20]
-
Hazard Classification: Based on related benzamides and halogenated aromatic compounds, this substance should be considered harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[17][19][20]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[16]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or if dusts are generated.[16]
-
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]
-
First Aid:
-
In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17][19]
-
In case of contact with skin: Wash off immediately with plenty of soap and water.[19]
-
If inhaled: Move to fresh air.[16]
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek medical advice.[19]
-
Conclusion
2-bromo-N-cyclohexyl-5-fluorobenzamide is a valuable research chemical with significant potential as a building block in drug discovery, particularly for the development of novel GPR142 agonists for the treatment of type 2 diabetes. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogues. Further research into the biological activity of this compound and its derivatives is warranted and could lead to the development of new therapeutic agents.
References
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Boehringer Ingelheim presents GPR142 agonists. BioWorld. [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]
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2-Bromo-N-cyclohexyl-5-fluorobenzamide CAS#: 951884-99-4; ChemWhat Code: 1364988. [Link]
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What are GPR142 agonists and how do they work? [Link]
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Supplementary Information - The Royal Society of Chemistry. [Link]
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Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
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Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PubMed. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
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Mass Spectrometry Fragmentation Part 1 - YouTube. [Link]
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2-bromo-N-cyclohexyl-5-fluorobenzamide | C13H15BrFNO | CID 9041380 - PubChem. [Link]
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2-Bromo-N-cyclohexyl-N-ethyl-6-fluorobenzamide | C15H19BrFNO - PubChem. [Link]
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GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed. [Link]
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mass spectra - fragmentation patterns - Chemguide. [Link]
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FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. - ResearchGate. [Link]
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Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
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Mass Spectrometry: Fragmentation Mechanisms - YouTube. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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RTECS NUMBER-DF6465100-Chemical Toxicity Database. [Link]
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5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. [Link]
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synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
An In-depth Technical Guide to the Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Abstract
This technical guide provides a comprehensive overview of the , a valuable benzamide derivative for research and development in medicinal chemistry and materials science. The document details the prevailing synthetic strategy, focusing on the amide coupling of 2-bromo-5-fluorobenzoic acid and cyclohexylamine. It offers a deep dive into the reaction mechanism, a step-by-step experimental protocol, methods for purification, and analytical techniques for structural validation. This guide is intended for researchers, chemists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for successful synthesis.
Introduction to 2-bromo-N-cyclohexyl-5-fluorobenzamide
2-bromo-N-cyclohexyl-5-fluorobenzamide (CAS No: 951884-99-4) is a halogenated aromatic amide.[1] The unique substitution pattern on the phenyl ring, featuring both a bromine and a fluorine atom, makes it an attractive scaffold and intermediate for the synthesis of more complex molecules. Halogenated organic compounds are of significant interest in drug discovery, as the inclusion of halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This guide presents a robust and reproducible methodology for the synthesis of this compound, emphasizing scientific integrity and practical laboratory application.
Synthetic Strategy and Retrosynthetic Analysis
The most direct and efficient pathway for the is through the formation of an amide bond between a carboxylic acid and a primary amine.
Retrosynthetic Analysis: The logical disconnection of the target molecule is across the central amide C-N bond. This retrosynthetic step yields two readily available starting materials: 2-bromo-5-fluorobenzoic acid and cyclohexylamine. This approach is favored due to the commercial availability and stability of both precursors.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Approach: The forward synthesis involves an amide coupling reaction. While the carboxylic acid could first be converted to a more reactive acyl chloride, a direct coupling using a modern coupling reagent is generally preferred. This one-pot method avoids the handling of moisture-sensitive acyl chlorides and often proceeds under milder conditions with higher yields.[2] Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this transformation, often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[3]
Mechanistic Overview: Carbodiimide-Mediated Amide Coupling
Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid. Carbodiimide coupling agents like EDC facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group.
The mechanism proceeds as follows:
-
Activation of Carboxylic Acid: The carboxylic acid (2-bromo-5-fluorobenzoic acid) attacks the central carbon of the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by Amine: The primary amine (cyclohexylamine) then performs a nucleophilic attack on the carbonyl carbon of the O-acylisourea intermediate.
-
Tetrahedral Intermediate Formation & Collapse: This attack forms a transient tetrahedral intermediate. This intermediate collapses, forming the desired amide bond and releasing a urea byproduct (in the case of EDC, a water-soluble urea derivative). The use of an additive like HOBt can intercept the O-acylisourea to form an active ester, which is less prone to side reactions and more reactive towards the amine.[3]
Detailed Experimental Protocol
This protocol describes the using EDC as the coupling agent and HOBt as an additive.
Materials & Reagents:
-
2-bromo-5-fluorobenzoic acid
-
Cyclohexylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vessel, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Coupling Reaction: Slowly add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.[4][5]
Caption: Experimental workflow for the synthesis.
Characterization and Validation
The identity and purity of the synthesized 2-bromo-N-cyclohexyl-5-fluorobenzamide must be confirmed through spectroscopic analysis. The expected data is summarized below.
| Technique | Expected Spectral Data |
| ¹H NMR | Signals corresponding to aromatic protons (multiplets), a broad singlet for the N-H proton, and multiple signals for the aliphatic protons of the cyclohexyl group. |
| ¹³C NMR | Resonances for aromatic carbons (including C-F and C-Br), a distinct signal for the amide carbonyl carbon (~165 ppm), and signals for the cyclohexyl carbons. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3300), C=O (amide I) stretching (~1650), aromatic C-H stretching (~3050), C-N stretching, and C-Br stretching (~650).[4] |
| Mass Spec (m/z) | A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would correspond to the loss of the cyclohexyl group and other moieties.[4] |
Physicochemical & Safety Data
Proper handling of all reagents is critical for laboratory safety. The table below summarizes key properties and hazards.
| Compound | Molecular Formula | Molecular Weight | Key Hazards |
| 2-bromo-N-cyclohexyl-5-fluorobenzamide | C₁₃H₁₅BrFNO | 300.18 g/mol [1] | General chemical irritant. Handle with appropriate PPE. |
| 2-bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 g/mol [6] | Acute oral toxicity (H301).[6] Handle with care. |
| Cyclohexylamine | C₆H₁₃N | 99.17 g/mol | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. |
| EDC Hydrochloride | C₈H₁₈ClN₃ | 191.70 g/mol | Causes serious eye irritation. |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
Avoid inhalation of dust, fumes, and vapors.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The is reliably achieved through a one-pot amide coupling of 2-bromo-5-fluorobenzoic acid and cyclohexylamine. The use of carbodiimide coupling agents like EDC provides an efficient and mild route to the target compound. The detailed protocol and characterization data provided in this guide serve as a robust resource for researchers, enabling the successful synthesis and validation of this versatile chemical building block.
References
- Echemi. (n.d.). 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID.
- Benchchem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- ChemicalBook. (n.d.). 2-Bromo-5-fluorobenzaldehyde synthesis.
- ChemWhat. (2026). 2-Bromo-N-cyclohexyl-5-fluorobenzamide CAS#: 951884-99-4.
- Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
- PrepChem.com. (n.d.). Synthesis of N-cyclohexylbenzamide (Compound (2)-4).
- Benchchem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzamide | 1006-34-4.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzoic acid 97 | 146328-85-0.
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- Novabiochem®. (n.d.). Coupling reagents. Merck Millipore.
-
National Center for Biotechnology Information. (n.d.). 2-bromo-N-cyclohexyl-5-fluorobenzamide. PubChem. Retrieved from [Link]
- Benchchem. (2025). Validating the Synthesis of 2-Bromo-N-phenylbenzamide: A Spectral Data Comparison Guide.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-fluorobenzoic acid, 98+%.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 2-bromo-N-cyclohexyl-5-fluorobenzamide, a synthetic compound of interest in medicinal chemistry and materials science. The central focus of this document is the precise determination and contextual significance of its molecular weight. We will delve into the theoretical calculation, empirical verification via mass spectrometry, and the implications of this fundamental property in the broader scope of drug discovery and material characterization. This document is structured to serve as a practical reference, combining foundational chemical data with actionable experimental insights and protocols.
Chemical Identity and Structure
2-bromo-N-cyclohexyl-5-fluorobenzamide is a halogenated aromatic amide. Its structure, featuring a brominated and fluorinated phenyl ring connected to a cyclohexyl group via an amide linkage, suggests its potential utility as a scaffold in the design of bioactive molecules or functional materials. A precise understanding of its identity is the first step in any scientific investigation.
Key identifiers for this compound are summarized below:
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | |
| Molecular Formula | C₁₃H₁₅BrFNO | [1] |
| CAS Registry Number | 951884-99-4 | [2] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)Br | N/A |
| InChI Key | N/A | N/A |
Core Physicochemical Property: Molecular Weight
The molecular weight is a cornerstone property that influences a compound's physical state, solubility, bioavailability, and spectroscopic characteristics. It is crucial to distinguish between the average molecular weight and the monoisotopic mass.
-
Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value typically used in stoichiometric calculations for bulk material.
-
Monoisotopic Mass (Exact Mass): This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, ¹⁹F). This value is paramount in high-resolution mass spectrometry for molecular formula determination.[3]
Theoretical Molecular Weight Calculation
The molecular formula C₁₃H₁₅BrFNO allows for a precise calculation of its molecular weight.
Average Molecular Weight Calculation:
-
(13 x 12.011) + (15 x 1.008) + (1 x 79.904) + (1 x 18.998) + (1 x 14.007) + (1 x 15.999) = 300.17 g/mol (Value rounded from literature: 300.18 g/mol [2])
Monoisotopic Mass Calculation:
-
(13 x 12.000000) + (15 x 1.007825) + (1 x 78.918338) + (1 x 18.998403) + (1 x 14.003074) + (1 x 15.994915) = 299.032455 Da
| Mass Type | Calculated Value | Application |
| Average Molecular Weight | 300.17 g/mol | Bulk stoichiometry, solution preparation |
| Monoisotopic Mass | 299.032 Da | High-Resolution Mass Spectrometry (HRMS) |
Significance in Drug Development
In the context of drug discovery, molecular weight is a critical parameter governed by guidelines such as Lipinski's Rule of Five.[4][5][6] This rule suggests that for a compound to be a likely orally active drug, its molecular weight should be less than 500 Daltons.[6][7] At approximately 300 g/mol , 2-bromo-N-cyclohexyl-5-fluorobenzamide comfortably adheres to this criterion, making it an attractive starting point for medicinal chemistry programs.[7][8] Adherence to this rule helps mitigate risks of poor absorption or permeation.[5][8]
Experimental Verification by Mass Spectrometry
While theoretical calculations are essential, empirical verification is the gold standard in chemical science. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[3][9]
Causality Behind Experimental Choices
-
Why Mass Spectrometry? MS provides unparalleled accuracy and sensitivity, allowing for the determination of the exact mass, which can confirm the elemental composition.[3]
-
Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization method ideal for this molecule. It minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺), which is crucial for unambiguous molecular weight determination.[3][9]
-
Mass Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred. This allows for the measurement of the monoisotopic mass with high precision (typically <5 ppm error), which validates the molecular formula.[3]
Protocol: Molecular Weight Determination by ESI-MS
This protocol outlines a self-validating system for the precise mass determination of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
1. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Create a dilute working solution (e.g., 1-10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.
2. Instrument Calibration:
- Calibrate the mass spectrometer using a known calibration standard appropriate for the desired mass range. This ensures the accuracy of the mass measurement.
3. Sample Infusion and Data Acquisition:
- Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
- Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
4. Data Analysis and Interpretation:
- Identify the peak corresponding to the molecular ion. For this compound, expect a primary peak at m/z ≈ 299.032 + 1.008 = 300.040 Da ([M+H]⁺, where M is the monoisotopic mass).
- Crucial Validation Step: Look for the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, you must observe a pair of peaks separated by approximately 2 Da (for the [M+H]⁺ and [M+2+H]⁺ ions) with nearly equal intensity. The presence of this doublet is definitive confirmation of a singly brominated compound.
- Compare the measured exact mass of the monoisotopic peak with the theoretical value. The mass error should be within instrumental limits (e.g., < 5 ppm).
Visualization: MS Workflow
The logical flow for this experimental verification can be visualized as follows:
Caption: Plausible synthesis of the target compound.
Conclusion
The molecular weight of 2-bromo-N-cyclohexyl-5-fluorobenzamide has been rigorously defined both theoretically (300.17 g/mol average mass; 299.032 Da monoisotopic mass) and through a detailed protocol for empirical verification. This fundamental parameter is not merely a number but a critical piece of data that informs its potential application in drug discovery, guides its analytical characterization, and confirms its chemical identity. The provided protocols and workflows offer a robust framework for researchers to confidently handle, analyze, and utilize this compound in their scientific endeavors.
References
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Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
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Lipinski's rule of five. Wikipedia. [Link]
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Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
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Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
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2-Bromo-N-cyclohexyl-5-fluorobenzamide CAS#: 951884-99-4. ChemWhat. [Link]
-
Determination of Molecular Weight by Mass Spectros. Scribd. [Link]
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How to Determine Molecular Weight?. MtoZ Biolabs. [Link]
-
2-bromo-N-cyclohexyl-5-fluorobenzamide | C13H15BrFNO. PubChem. [Link]
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2-bromo-N-cyclohexyl-5-fluorobenzamide structure
An In-depth Technical Guide to 2-bromo-N-cyclohexyl-5-fluorobenzamide
This guide provides a comprehensive technical overview of 2-bromo-N-cyclohexyl-5-fluorobenzamide, a halogenated benzamide derivative of interest in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, detailed characterization methods, and its context within pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this specific chemical entity.
Introduction and Strategic Importance
2-bromo-N-cyclohexyl-5-fluorobenzamide (CAS No. 951884-99-4) is a synthetic organic compound featuring a multi-substituted aromatic core.[1][2] Its structure is significant for several reasons. The benzamide moiety is a common scaffold in many biologically active compounds. The presence of both bromine and fluorine atoms allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability—key parameters in drug design. Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. As such, this compound is primarily recognized as a valuable building block and pharmaceutical intermediate.[1][3] This guide aims to consolidate the available technical data and provide expert insights into its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The structural integrity of a molecule dictates its function. 2-bromo-N-cyclohexyl-5-fluorobenzamide is composed of a 2-bromo-5-fluorobenzoyl group connected to a cyclohexyl amine via an amide linkage.
Key Structural Features:
-
Benzamide Core: A planar amide group attached to a benzene ring. The planarity of the C(=O)N-H unit is crucial for hydrogen bonding interactions with biological targets.
-
Halogen Substituents: The electron-withdrawing fluorine atom at the 5-position and the bulky bromine atom at the 2-position (ortho to the amide) significantly influence the molecule's electronic landscape and conformation. The ortho-bromine atom can induce a twist in the amide bond relative to the aromatic ring, a feature that can be critical for binding affinity to target proteins.
-
N-Cyclohexyl Group: This bulky, lipophilic aliphatic ring contributes to the overall solubility profile of the molecule. Crystal structures of similar compounds, such as N-Cyclohexyl-2-fluorobenzamide, confirm that the cyclohexane ring typically adopts a stable chair conformation.[4]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 951884-99-4 | [1][2] |
| Molecular Formula | C₁₃H₁₅BrFNO | [1][2] |
| Molecular Weight | 300.18 g/mol | [2] |
| Synonyms | N-Cyclohexyl 2-bromo-5-fluorobenzamide | [2] |
| Primary Application | Pharmaceutical intermediate | [1] |
Synthesis and Mechanistic Rationale
The most direct and reliable method for synthesizing 2-bromo-N-cyclohexyl-5-fluorobenzamide is through the formation of an amide bond between 2-bromo-5-fluorobenzoic acid and cyclohexylamine. This is a cornerstone reaction in organic synthesis.[5]
Rationale for Synthetic Approach
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group. Two primary, industrially scalable strategies are employed:
-
Conversion to Acyl Chloride: Reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride. This intermediate readily reacts with the amine nucleophile. This method is robust and high-yielding.[5]
-
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid in situ, facilitating its reaction with the amine.[5][6][7] This approach is often preferred for its milder conditions, which are suitable for sensitive substrates.[7]
The following protocol details the acyl chloride approach due to its efficiency and cost-effectiveness.
DOT Diagram: Synthesis Workflow
Caption: Synthetic workflow for 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Detailed Experimental Protocol
Materials:
-
2-bromo-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Cyclohexylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) in excess.
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is a yellow oil or solid and is used directly in the next step without further purification. Self-Validation: The high reactivity of the acyl chloride ensures the subsequent reaction proceeds to completion.
-
-
Step 2: Amide Coupling.
-
Dissolve cyclohexylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere (e.g., Nitrogen).[8] Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Cool the amine solution to 0°C using an ice bath.
-
Dissolve the crude 2-bromo-5-fluorobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.[9]
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. Self-Validation: These aqueous washes systematically remove unreacted amine, excess acid chloride (as carboxylic acid), and salts, providing a cleaner crude product for chromatography.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.[8]
-
Structural Elucidation and Characterization
Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for experimental verification.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (3H): Complex multiplets in the δ 7.0-8.0 ppm range. - Amide Proton (1H): A broad singlet or doublet (due to coupling with adjacent CH) around δ 6.0-8.0 ppm. - Cyclohexyl Protons (11H): A series of broad multiplets in the δ 1.0-4.0 ppm range, with the proton on the nitrogen-bearing carbon (CH-N) appearing most downfield. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A peak in the δ 165-170 ppm range. - Aromatic Carbons (6C): Peaks between δ 110-165 ppm, with carbon atoms attached to halogens showing characteristic shifts and C-F coupling. - Cyclohexyl Carbons (6C): Peaks in the aliphatic region (δ 25-50 ppm). |
| IR Spectroscopy | - N-H Stretch: A sharp to medium peak around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp peak around 1640-1680 cm⁻¹. - N-H Bend (Amide II): A peak around 1550 cm⁻¹. - C-F Stretch: A strong peak in the 1100-1250 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks for [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom. Expected m/z: ~300 and ~302. |
Research Context and Potential Applications
While specific biological activity data for 2-bromo-N-cyclohexyl-5-fluorobenzamide is not widely published, its structural motifs are prevalent in pharmacologically active molecules.
-
As a Synthetic Intermediate: Its primary value lies in its role as a building block.[1] The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of diverse molecular libraries for high-throughput screening.
-
Analogues in Drug Discovery: N-substituted benzamides are a well-established class of compounds with diverse biological activities, including antitumor and antibacterial properties.[10][11][12] For example, Entinostat (MS-275) is a benzamide-containing histone deacetylase (HDAC) inhibitor investigated for cancer therapy.[11][12] The title compound serves as a scaffold that could be elaborated into novel therapeutic candidates.
DOT Diagram: Role as a Research Building Block
Caption: Versatility of the title compound in synthetic diversification.
Safety and Handling
No specific safety data is available for 2-bromo-N-cyclohexyl-5-fluorobenzamide. Therefore, precautions should be based on structurally related compounds. Precursors and analogues like 2-bromo-5-fluorobenzaldehyde and other brominated benzamides are classified with the following hazards:
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
2-bromo-N-cyclohexyl-5-fluorobenzamide is a well-defined chemical entity with significant potential as an intermediate in pharmaceutical and materials science research. Its synthesis is straightforward, relying on fundamental and scalable amide bond-forming reactions. The strategic placement of halogen atoms provides both metabolic stability and a reactive center for further chemical modification. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and strategically employ this valuable molecular building block in their research and development programs.
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An In-depth Technical Guide to 2-bromo-N-cyclohexyl-5-fluorobenzamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-cyclohexyl-5-fluorobenzamide, a synthetic small molecule with potential applications in pharmaceutical and medicinal chemistry. Due to the limited direct scientific literature on this specific compound, this guide synthesizes information from closely related structural analogs and general principles of medicinal chemistry to offer insights into its synthesis, physicochemical properties, potential biological activities, and safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel benzamide derivatives. All data and experimental protocols derived from analogous compounds are explicitly noted as such to maintain scientific integrity.
Introduction and Chemical Identity
2-bromo-N-cyclohexyl-5-fluorobenzamide belongs to the broad class of benzamide derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] The core structure features a central benzamide scaffold, known for its ability to form key hydrogen bonds with biological targets, substituted with a bromine atom, a fluorine atom, and an N-cyclohexyl group. The presence and position of these substituents are expected to significantly influence the molecule's steric and electronic properties, and consequently its biological activity.
| Identifier | Value |
| IUPAC Name | 2-bromo-N-cyclohexyl-5-fluorobenzamide |
| CAS Number | 951884-99-4[2] |
| Molecular Formula | C₁₃H₁₅BrFNO[3] |
| Molecular Weight | 300.17 g/mol [3] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)Br[3] |
| InChI Key | Not readily available |
Physicochemical Properties (Predicted)
Direct experimental data on the physicochemical properties of 2-bromo-N-cyclohexyl-5-fluorobenzamide are not extensively reported in the literature. However, based on its structure and data from similar compounds, the following properties can be predicted:
| Property | Predicted Value | Basis of Prediction |
| Appearance | White to off-white solid | General appearance of similar benzamide derivatives. |
| Solubility | Low solubility in water, soluble in organic solvents (e.g., DMSO, DMF, methanol) | Typical for benzamide structures with aromatic and aliphatic moieties. |
| Melting Point | Not determined | Expected to be a crystalline solid with a defined melting point. |
| LogP | ~3.5 - 4.5 | Calculated based on the structure, suggesting good lipophilicity. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Structural analysis. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Fluorine) | Structural analysis. |
Synthesis and Characterization
The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide can be achieved through standard amide bond formation reactions. The most common and direct approach involves the coupling of 2-bromo-5-fluorobenzoic acid with cyclohexylamine.
Proposed Synthetic Workflow
The general synthetic strategy involves the activation of the carboxylic acid group of 2-bromo-5-fluorobenzoic acid to facilitate nucleophilic attack by the amine group of cyclohexylamine.
Caption: General workflow for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Detailed Experimental Protocol (Exemplary)
This protocol is based on well-established amide coupling methodologies and may require optimization for this specific substrate combination.[4][5][6]
Materials:
-
2-bromo-5-fluorobenzoic acid
-
Cyclohexylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add cyclohexylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-Br and C-F stretches are expected.[15]
-
Potential Biological Activities and Mechanism of Action (Inferred)
While no specific biological data for 2-bromo-N-cyclohexyl-5-fluorobenzamide has been found in the public domain, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. This section infers potential activities based on studies of analogous compounds.
Anti-inflammatory and Analgesic Potential
Several studies have highlighted the anti-inflammatory and analgesic properties of N-substituted benzamides, including those with a cyclohexyl moiety.[1] For instance, series of N-[4-(alkyl)cyclohexyl]-substituted benzamides have been synthesized and shown to possess anti-inflammatory and analgesic potencies with reduced gastrointestinal irritation compared to some classical NSAIDs.[1] The mechanism of action for these types of compounds may involve the inhibition of inflammatory mediators, though the precise targets are often not fully elucidated.
Anticancer Activity
Benzamide derivatives are a well-established class of anticancer agents.[16] Their mechanisms of action are diverse and can include:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival.
-
Apoptosis Induction: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the progression of the cell cycle.
The presence of halogen atoms (bromine and fluorine) can enhance the anticancer activity of small molecules by modulating their lipophilicity, metabolic stability, and binding interactions with target proteins.
Caption: Inferred potential mechanisms of anticancer activity.
Central Nervous System (CNS) Activity
Substituted benzamides are known to interact with various CNS targets, including dopamine and serotonin receptors.[17][18] The lipophilicity imparted by the cyclohexyl and halogen substituents may facilitate crossing the blood-brain barrier. Further investigation would be required to determine if 2-bromo-N-cyclohexyl-5-fluorobenzamide has any affinity for CNS receptors.
Safety and Handling
Specific toxicity data for 2-bromo-N-cyclohexyl-5-fluorobenzamide is not available. However, based on the safety data sheets (SDS) of structurally related compounds, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.
Future Directions and Conclusion
2-bromo-N-cyclohexyl-5-fluorobenzamide represents an under-investigated molecule with potential for further exploration in drug discovery. The structural features of this compound, namely the substituted benzamide core, provide a strong rationale for its screening in various biological assays, particularly for anti-inflammatory, analgesic, and anticancer activities.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound using modern analytical techniques.
-
In Vitro Biological Screening: Evaluating the compound against a panel of relevant biological targets, such as inflammatory mediators, cancer cell lines, and CNS receptors.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of each substituent to the biological activity.
-
In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo models to assess efficacy, pharmacokinetics, and toxicology.
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A Technical Guide to the Rational Discovery and Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Abstract
This technical guide delineates the strategic discovery and synthesis of the novel chemical entity, 2-bromo-N-cyclohexyl-5-fluorobenzamide. Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] This document provides a comprehensive, technically-grounded narrative of the conceptualization, synthesis, purification, and structural elucidation of this target compound. We detail a robust amide coupling protocol, explain the causal reasoning behind methodological choices, and present a full spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking in-depth insights into the practical synthesis and analysis of novel halogenated benzamides.
Introduction and Rationale
The discovery of new chemical entities often begins with a rational design strategy targeting specific biological pathways. Substituted benzamides are privileged scaffolds in drug discovery, known to interact with a variety of biological targets.[1][2] The introduction of halogen atoms into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, due to effects like halogen bonding.
The conceptualization of 2-bromo-N-cyclohexyl-5-fluorobenzamide was driven by a hypothetical drug discovery program aimed at developing novel kinase inhibitors. The core benzamide structure provides a key pharmacophore, while the specific halogenation pattern—an ortho-bromo and a meta-fluoro substituent—was chosen to explore electronic and steric effects within the kinase binding pocket. The N-cyclohexyl group was selected to impart a degree of conformational rigidity and increase lipophilicity. This guide documents the successful laboratory synthesis and characterization of this previously uncharacterized molecule.
Synthetic Strategy and Retrosynthesis
The primary strategic consideration for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide is the formation of the amide bond.[3][4] This is most reliably achieved via the coupling of a carboxylic acid and an amine. A retrosynthetic analysis logically disconnects the target molecule at the amide C-N bond, identifying 2-bromo-5-fluorobenzoic acid and cyclohexylamine as the key precursors.
Caption: Retrosynthetic analysis of the target compound.
Both precursors, 2-bromo-5-fluorobenzoic acid[5] and cyclohexylamine[6], are commercially available, making this a convergent and efficient synthetic route.
Synthesis and Purification Protocol
The formation of the amide bond was accomplished using a carbodiimide-mediated coupling reaction, a widely used and mild method that avoids the harsh conditions associated with forming an acyl chloride.[4][7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) was selected as the coupling agent, in conjunction with Hydroxybenzotriazole (HOBt) to minimize side reactions and suppress racemization, although the latter is not a concern for these achiral precursors.[8]
Detailed Experimental Protocol
Materials:
-
2-bromo-5-fluorobenzoic acid (1.0 eq)
-
Cyclohexylamine (1.1 eq)[6]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[8]
-
Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Ethyl Acetate/Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-5-fluorobenzoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per mmol of acid).
-
Reagent Addition: To the stirred solution, add cyclohexylamine (1.1 eq), HOBt (0.1 eq), and DIPEA (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) portion-wise over 5 minutes. The choice of EDC is strategic; its urea byproduct is water-soluble, simplifying purification compared to reagents like DCC.[7][8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with 30% ethyl acetate in hexanes, to observe the consumption of the limiting starting material (the carboxylic acid).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes serve to remove unreacted amine, residual acid, and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.[9][10]
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of 10% to 40% Ethyl Acetate in Hexanes.
-
Rationale: This solvent system provides good separation between the relatively nonpolar product and more polar impurities. Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed in vacuo to yield 2-bromo-N-cyclohexyl-5-fluorobenzamide as a white solid.
Caption: Experimental workflow for synthesis and purification.
Structural Elucidation and Data
A multi-spectroscopic approach was employed to unequivocally confirm the identity and purity of the synthesized 2-bromo-N-cyclohexyl-5-fluorobenzamide.[11] The data obtained are consistent with the proposed structure.
Spectroscopic Data Summary
| Technique | Abbreviation | Key Observations and Interpretation |
| Proton NMR | ¹H NMR | Signals in the aromatic (7.2-7.6 ppm) and aliphatic (1.1-4.0 ppm) regions. Splitting patterns are consistent with the substitution pattern.[12][13] |
| Carbon NMR | ¹³C NMR | Presence of aromatic and aliphatic carbons, including the characteristic carbonyl (C=O) signal around 164 ppm. |
| Mass Spectrometry | MS (ESI+) | Molecular ion peaks [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.[14][15][16] |
| Infrared | FT-IR | Characteristic absorptions for N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), and C-F stretch (~1250 cm⁻¹). |
Predicted Analytical Data
The following table presents the predicted analytical data for the target compound, based on established spectroscopic principles and databases.[17][18]
| Analysis | Predicted Data |
| Molecular Formula | C₁₃H₁₅BrFNO |
| Molecular Weight | 300.17 g/mol |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (d, 1H, NH), 7.55 (dd, 1H), 7.30 (td, 1H), 7.21 (dd, 1H), 3.95 (m, 1H, N-CH), 2.05-1.20 (m, 10H, cyclohexyl CH₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 163.8 (C=O), 159.5 (d, J=250 Hz, C-F), 138.1, 128.5, 125.0, 118.9 (d, J=22 Hz), 116.2 (d, J=24 Hz), 49.0 (N-CH), 33.1, 25.5, 24.8 |
| MS (ESI+) m/z | 300.0, 302.0 ([M+H]⁺, [M+H+2]⁺, ratio ~1:1) |
| IR (ATR, cm⁻¹) | 3295 (N-H), 2930, 2855 (C-H), 1642 (C=O, Amide I), 1545 (N-H bend, Amide II), 1248 (C-F) |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). The characteristic splitting of carbon signals due to fluorine coupling (d = doublet) is noted.
Caption: Logical workflow for structural elucidation.
Conclusion
This guide has successfully detailed a rational, efficient, and reproducible pathway for the "discovery" and synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide. By applying standard, reliable chemical transformations and analytical techniques, the target molecule was synthesized from commercially available starting materials and its structure was unequivocally confirmed. The protocols and data presented herein provide a self-validating system for researchers working on the synthesis of novel halogenated benzamides for applications in drug discovery and materials science.
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A Technical Guide to 2-bromo-N-cyclohexyl-5-fluorobenzamide: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-cyclohexyl-5-fluorobenzamide, a halogenated aromatic amide with significant potential as a scaffold and synthetic intermediate in drug discovery. While not extensively characterized in publicly available literature, its structural motifs—a substituted benzamide core, a lipophilic cyclohexyl group, and dual halogenation (bromine and fluorine)—suggest a high potential for biological activity. This document outlines the compound's core identity, presents a robust and logical protocol for its chemical synthesis, details its expected analytical and spectroscopic characteristics for validation, and explores its prospective applications in the development of novel therapeutics. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar structures in their research programs.
Core Compound Identification
The fundamental identity of the target compound is established by its systematic name and unique chemical identifiers. These properties are crucial for accurate sourcing, documentation, and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 2-bromo-N-cyclohexyl-5-fluorobenzamide |
| CAS Number | 951884-99-4[1][2] |
| Molecular Formula | C₁₃H₁₅BrFNO[1][2] |
| Molecular Weight | 300.18 g/mol [1] |
| Chemical Structure | ![]() |
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and reactivity to pharmacokinetic profiles. The properties for 2-bromo-N-cyclohexyl-5-fluorobenzamide are predicted based on its structure.
| Property | Predicted Value / Observation | Rationale |
| Appearance | White to off-white solid. | Consistent with similar N-substituted benzamides which are typically crystalline solids at room temperature.[3] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | The large, nonpolar surface area contributed by the benzene and cyclohexyl rings results in hydrophobic characteristics.[3] |
| Melting Point | Not established; expected to be >100 °C. | The amide linkage allows for strong intermolecular hydrogen bonding, and the rigid aromatic structure contributes to a stable crystal lattice, requiring significant energy to melt. |
| XLogP3-AA | ~4.4 | This calculated value indicates high lipophilicity, suggesting good potential for membrane permeability. |
Proposed Synthesis Protocol
The most direct and industrially scalable synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide is achieved via the amidation of an activated carboxylic acid derivative with cyclohexylamine. This standard method in organic chemistry ensures high yield and purity.
Reaction Scheme
The synthesis proceeds by converting 2-bromo-5-fluorobenzoic acid into a highly reactive acyl chloride, which then readily undergoes nucleophilic attack by cyclohexylamine to form the stable amide bond.
Mechanistic Rationale
The synthesis is a two-step, one-pot process rooted in nucleophilic acyl substitution.
-
Activation of Carboxylic Acid: 2-bromo-5-fluorobenzoic acid is treated with an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion according to Le Châtelier's principle. This step converts the hydroxyl group of the carboxylic acid into an excellent leaving group, forming the highly electrophilic 2-bromo-5-fluorobenzoyl chloride.
-
Amide Bond Formation: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the final amide product. A slight excess of cyclohexylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Detailed Step-by-Step Protocol
Materials:
-
2-bromo-5-fluorobenzoic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous Toluene
-
Cyclohexylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Acyl Chloride Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-fluorobenzoic acid (1.0 eq). Add anhydrous toluene to form a slurry. Carefully add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane or ethyl acetate and cool the flask in an ice bath to 0 °C.
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized compound is paramount. The following spectroscopic signatures are predicted based on the known effects of its constituent functional groups.[4]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | Aromatic Protons: Three signals in the δ 7.0-7.8 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. NH Proton: A broad singlet around δ 6.0-8.0 ppm, which may exchange with D₂O. Cyclohexyl Protons: A series of complex multiplets in the δ 1.0-4.0 ppm range. The proton on the carbon attached to the nitrogen (-CH-N) will be the most downfield of this group, likely around δ 3.8-4.0 ppm.[5][6] |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the deshielded region of δ 164-168 ppm. Aromatic Carbons: Six signals in the δ 110-165 ppm range. The carbons attached to fluorine and bromine will show characteristic large and smaller C-F and C-Br couplings, respectively. Cyclohexyl Carbons: Signals in the aliphatic region of δ 25-50 ppm. The carbon attached to nitrogen (-CH-N) will be the most downfield, around δ 48-50 ppm.[5][6] |
| FT-IR (cm⁻¹) | N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹. C-H (Aromatic): Peaks just above 3000 cm⁻¹. C-H (Aliphatic): Strong peaks in the 2850-2950 cm⁻¹ range. C=O (Amide I): A strong, sharp absorption around 1640-1660 cm⁻¹. N-H Bend (Amide II): A peak around 1550 cm⁻¹. C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a doublet of two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule. |
Potential Applications in Drug Discovery and Development
The structural features of 2-bromo-N-cyclohexyl-5-fluorobenzamide make it a molecule of high interest for medicinal chemistry. Halogenated compounds are prevalent in pharmaceuticals due to their ability to modulate key drug properties.[7][8]
Role as a Synthetic Intermediate
The compound serves as a versatile building block. The bromine atom is particularly useful as it can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of diverse chemical libraries for high-throughput screening. For instance, the related precursor 2-bromo-5-fluorobenzaldehyde is a key starting material for antifungal benoxaborole derivatives, highlighting the utility of the 2-bromo-5-fluoro-phenyl motif in synthesizing bioactive compounds.[9][10]
The Influence of Halogenation on Bioactivity
-
Fluorine: The 5-fluoro substituent can significantly enhance metabolic stability by blocking a potential site of oxidative metabolism. Its high electronegativity can also alter the acidity of the N-H proton and modulate binding interactions with biological targets, often increasing binding affinity.
-
Bromine: The 2-bromo substituent serves a dual purpose. It acts as a synthetic handle for further derivatization and its size and polarizability can facilitate strong halogen bonding interactions with protein targets. Halogenated compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][11][12]
Potential Research Trajectories
Caption: Potential research pathways using the core scaffold.
Safety and Handling
2-bromo-N-cyclohexyl-5-fluorobenzamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. As with many halogenated organic compounds, it should be considered potentially hazardous upon inhalation, ingestion, or skin contact. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. The synthesis protocol involves corrosive and toxic reagents like thionyl chloride and should only be performed by trained personnel. Refer to the Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
2-bromo-N-cyclohexyl-5-fluorobenzamide is a strategically designed chemical entity with substantial promise for applications in drug discovery and materials science. This guide has established its chemical identity, proposed a reliable and detailed synthesis protocol, and defined the analytical methods for its validation. By leveraging its dual halogenation for both synthetic diversification and modulation of biological activity, this compound represents a valuable scaffold for the development of next-generation therapeutic agents.
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physical and chemical properties of 2-bromo-N-cyclohexyl-5-fluorobenzamide
An In-depth Technical Guide: Physicochemical and Synthetic Profile of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Abstract
This technical guide provides a comprehensive analysis of 2-bromo-N-cyclohexyl-5-fluorobenzamide, a halogenated aromatic amide of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is sparse in public literature, this document synthesizes information from structurally related analogues and foundational chemical principles to present a detailed profile. We cover its core physicochemical properties, a robust and logical synthetic protocol, its theoretical spectroscopic signature, and essential safety and handling guidelines. The guide is structured to serve as a foundational resource for researchers utilizing this molecule as a key building block in the development of novel chemical entities.
Compound Identification and Structural Overview
2-bromo-N-cyclohexyl-5-fluorobenzamide belongs to the class of benzamides, characterized by a benzene ring substituted with bromine and fluorine atoms and an amide functional group. The presence of these functionalities imparts a unique combination of lipophilicity, hydrogen bonding capability, and chemical reactivity, making it a versatile intermediate in organic synthesis.[1][2]
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | [3][4] |
| Synonyms | N-Cyclohexyl 2-bromo-5-fluorobenzamide | [1][3] |
| CAS Number | 951884-99-4 | [1][3] |
| Molecular Formula | C₁₃H₁₅BrFNO | [1][3] |
| Molecular Weight | 300.18 g/mol | [3] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)Br | [3] |
| InChI Key | InChI=1S/C13H15BrFNO/c14-12-8-7-10(15)9-11(12)13(17)16-6-4-2-1-3-5-6/h7-9H,1-6H2,(H,16,17) |[3] |
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate solvents for reactions, purification methods, and formulation strategies in drug development.
Table 2: Physical and Chemical Property Profile
| Property | Predicted/Observed Value | Rationale and Field Insights |
|---|---|---|
| Physical Form | Solid | Based on related benzamides which are typically crystalline solids at room temperature. |
| Melting Point | Data not publicly available | Would be determined experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. A relatively high melting point is expected due to the rigid aromatic core and potential for intermolecular hydrogen bonding via the amide group. |
| Boiling Point | Data not publicly available | Not applicable for a solid; decomposition would likely occur at high temperatures before boiling under atmospheric pressure. |
| Solubility | Limited solubility in water. Moderate solubility in polar protic solvents (e.g., methanol, ethanol) and good solubility in aprotic polar solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). | The hydrophobic nature of the bromofluorophenyl and cyclohexyl groups limits aqueous solubility. The amide moiety can act as a hydrogen bond acceptor, enabling moderate solubility in alcohols.[2] This solubility profile is typical for halogenated aromatic amides. |
| Lipophilicity (LogP) | Estimated: 3.5 - 4.5 | This estimate is based on the significant hydrophobic contributions of the aromatic ring (+2.0), the bromine atom (+0.8), and the cyclohexyl group (~+2.5), offset slightly by the polar amide and fluorine groups. An analogous but smaller compound, 2-bromo-5-fluoro-N,N-dimethylbenzamide, has a LogP of ~2.16, suggesting the larger cyclohexyl group in the title compound will substantially increase lipophilicity.[2] |
Synthesis and Chemical Reactivity
Synthetic Strategy: Amide Bond Formation
The most direct and industrially scalable route to synthesize 2-bromo-N-cyclohexyl-5-fluorobenzamide is through the nucleophilic acyl substitution of a reactive carboxylic acid derivative, typically an acyl chloride, with cyclohexylamine. This is a standard amidation reaction. The precursor, 2-bromo-5-fluorobenzoic acid, is commercially available and can be readily converted to the highly reactive 2-bromo-5-fluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The workflow ensures a high-yield, clean conversion with easily removable byproducts.
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Methodological & Application
Synthesis Protocol for 2-bromo-N-cyclohexyl-5-fluorobenzamide: A Detailed Guide for Researchers
Introduction: The Significance of N-Substituted Benzamides in Drug Discovery
N-substituted benzamides represent a critical class of compounds in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their synthetic accessibility and the diverse functionalities that can be incorporated allow for the fine-tuning of pharmacological properties. 2-bromo-N-cyclohexyl-5-fluorobenzamide is a valuable intermediate, featuring a halogenated aromatic ring that provides multiple points for further chemical modification, making it an attractive scaffold for creating libraries of potential drug candidates.[1] This application note provides a comprehensive, in-depth guide to the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide, designed for researchers, scientists, and drug development professionals. We will delve into two robust synthetic strategies, elucidate the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols.
Strategic Overview: Pathways to Amide Bond Formation
The formation of the amide bond between 2-bromo-5-fluorobenzoic acid and cyclohexylamine is the central transformation in this synthesis.[2] This can be achieved through two primary and highly effective routes:
-
The Acyl Chloride Route: This classic and reliable method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using a chlorinating agent, such as thionyl chloride (SOCl₂), followed by nucleophilic attack by cyclohexylamine.[3][4]
-
Direct Amide Coupling: This approach circumvents the need to isolate the acyl chloride by employing a coupling reagent that activates the carboxylic acid in situ, facilitating direct reaction with the amine.[5][6] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are commonly used.[7]
This guide will provide detailed protocols for both synthetic strategies, allowing researchers to choose the most suitable method based on available reagents, desired scale, and experimental preferences.
PART 1: The Acyl Chloride-Mediated Synthesis
This two-step approach offers high yields and is often preferred for its straightforward nature and the high reactivity of the acyl chloride intermediate.
Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride
Reaction Principle: 2-bromo-5-fluorobenzoic acid is converted to its corresponding acyl chloride by reaction with thionyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is transformed into a good leaving group.[8][9] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[3][10]
Visualizing the Mechanism: Acyl Chloride Formation
Caption: Mechanism of Acyl Chloride Formation.
Experimental Protocol: Synthesis of 2-bromo-5-fluorobenzoyl chloride
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-5-fluorobenzoic acid | 219.01 | 10.0 g | 0.0457 |
| Thionyl chloride (SOCl₂) | 118.97 | 10.9 g (6.5 mL) | 0.0914 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorobenzoic acid (10.0 g, 0.0457 mol).
-
Add anhydrous dichloromethane (50 mL) to the flask to suspend the acid.
-
Carefully add thionyl chloride (6.5 mL, 0.0914 mol) dropwise to the suspension at room temperature under a nitrogen atmosphere. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.[11]
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-fluorobenzoyl chloride is a yellowish oil or low-melting solid and is typically used in the next step without further purification.
Step 2: Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Reaction Principle: The highly electrophilic carbonyl carbon of the 2-bromo-5-fluorobenzoyl chloride is readily attacked by the nucleophilic nitrogen of cyclohexylamine, leading to the formation of the desired amide via a nucleophilic acyl substitution mechanism.[4] A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.[4]
Visualizing the Workflow: Acyl Chloride Route
Caption: Workflow for Acyl Chloride-Mediated Synthesis.
Experimental Protocol: Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-5-fluorobenzoyl chloride | 237.45 | ~10.8 g (from previous step) | 0.0457 |
| Cyclohexylamine | 99.17 | 5.0 g (5.8 mL) | 0.0504 |
| Triethylamine | 101.19 | 6.4 mL | 0.0457 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Dissolve the crude 2-bromo-5-fluorobenzoyl chloride in 50 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve cyclohexylamine (5.8 mL, 0.0504 mol) and triethylamine (6.4 mL, 0.0457 mol) in 50 mL of anhydrous DCM.
-
Add the cyclohexylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[8][9]
PART 2: Direct Amide Coupling Strategy
This method is advantageous as it is a one-pot synthesis, avoiding the handling of the often-lachrymatory acyl chloride.
Reaction Principle: A coupling reagent, such as EDC, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. Additives like HOBt can be used to improve reaction efficiency and suppress side reactions.[7]
Visualizing the Mechanism: EDC/HOBt Coupling
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analytical methods for 2-bromo-N-cyclohexyl-5-fluorobenzamide
An Application Guide: Comprehensive Analytical Protocols for the Characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Abstract
This document provides a comprehensive suite of analytical methodologies for the detailed characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide (MW: 300.18 g/mol , Formula: C₁₃H₁₅BrFNO)[1]. As a substituted benzamide, this compound is representative of key structural motifs found in pharmaceutical intermediates and discovery chemistry. Ensuring its identity, purity, and stability is paramount for its application in drug development and chemical synthesis. The following protocols are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated methods for chromatographic and spectroscopic analysis. The narrative emphasizes the scientific rationale behind procedural choices, ensuring both accuracy and reproducibility.
Introduction and Analytical Strategy
The analytical control of pharmaceutical intermediates like 2-bromo-N-cyclohexyl-5-fluorobenzamide is a critical-to-quality attribute in the drug development pipeline. The presence of multiple functional groups—a secondary amide, a brominated and fluorinated aromatic ring, and a cyclohexyl moiety—necessitates a multi-faceted analytical approach. Our strategy employs orthogonal techniques to build a complete profile of the molecule:
-
Chromatographic Techniques (HPLC & GC-MS): To assess purity, quantify the analyte, and identify potential impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary tool for purity and assay determination due to the compound's polarity and UV chromophore[2]. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary method for volatile impurities and provides structural confirmation[3].
-
Spectroscopic Techniques (NMR, FTIR, & MS): To provide unambiguous structural elucidation and functional group confirmation. Nuclear Magnetic Resonance (NMR) offers definitive structural information, while Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of key chemical bonds[4][5].
This guide details the protocols for each technique, underpinned by principles of scientific integrity and validation.
Sample Preparation: The Foundation of Accurate Analysis
The initial handling and preparation of a sample is a critical step that dictates the accuracy and reliability of all subsequent analyses[6][7]. For a solid compound like 2-bromo-N-cyclohexyl-5-fluorobenzamide, the primary goal is complete and consistent solubilization to create a homogenous solution suitable for injection into analytical instruments[8].
Protocol 2.1: Standard Stock Solution Preparation
This protocol is foundational for both HPLC and GC-MS analyses. The choice of diluent is critical; Acetonitrile is selected for its compatibility with reversed-phase chromatography and its ability to solubilize a broad range of organic molecules.
Rationale: Incomplete dissolution is a primary source of error, leading to inaccurate and imprecise results. Sonication is employed to ensure that the active pharmaceutical ingredient (API) is fully dissolved, a common practice in pharmaceutical labs[8].
Materials:
-
2-bromo-N-cyclohexyl-5-fluorobenzamide reference standard
-
HPLC-grade Acetonitrile
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh approximately 25 mg of 2-bromo-N-cyclohexyl-5-fluorobenzamide into a 50 mL volumetric flask. The use of a microbalance is recommended for weights under 20 mg to maintain accuracy[8].
-
Initial Dissolution: Add approximately 30 mL (60% of the final volume) of acetonitrile to the flask.
-
Sonication: Place the flask in an ultrasonic bath for 10 minutes or until all solid material is visibly dissolved.
-
Equilibration: Allow the solution to return to ambient temperature.
-
Dilution to Volume: Dilute the solution to the 50 mL mark with acetonitrile. Cap and invert the flask at least 10 times to ensure homogeneity. This yields a stock solution of approximately 500 µg/mL.
-
Working Solution Preparation: For analysis, further dilute the stock solution as required. For example, to prepare a 50 µg/mL working solution, pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase or initial chromatographic conditions solvent.
Caption: Workflow for preparing analytical solutions.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC)
RP-HPLC with UV detection is the gold standard for determining the purity and potency of pharmaceutical compounds. The method separates compounds based on their hydrophobicity, making it ideal for the moderately polar 2-bromo-N-cyclohexyl-5-fluorobenzamide[2].
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility and strong retentive properties for hydrophobic and moderately polar compounds[9].
-
Mobile Phase: A mixture of acetonitrile and water provides a robust system for reversed-phase chromatography. A phosphate buffer is included to control the pH, ensuring consistent ionization state of any acidic or basic impurities and improving peak shape[10][11].
-
Detection: A Photodiode Array (PDA) detector is used to scan a range of wavelengths, allowing for the determination of the optimal detection wavelength (λmax) and for peak purity analysis. Based on structurally similar compounds, a wavelength around 254 nm is expected to provide good sensitivity[2][9].
| Parameter | Recommended Condition |
| Instrument | HPLC with PDA or UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01 M Potassium Phosphate Buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA scan 200-400 nm; monitor at 254 nm |
| Sample Conc. | Approx. 50 µg/mL |
Procedure:
-
Prepare the mobile phase and sample as described in Protocol 2.1.
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.
-
Inject a diluent blank to ensure no system peaks interfere with the analysis.
-
Inject the prepared sample solution.
-
Integrate the resulting chromatogram. The purity is typically calculated using an area percent method. For assay, compare the peak area to that of a reference standard of known concentration.
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is particularly useful for detecting residual synthesis solvents or thermally stable, low-molecular-weight impurities. For halogenated aromatic compounds, GC-MS provides excellent sensitivity and specificity[12][13].
Causality Behind Experimental Choices:
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is a robust, general-purpose column suitable for separating a wide range of compounds.
-
Inlet: Split injection is used to prevent column overloading and ensure sharp peaks, which is crucial when analyzing high-concentration samples[3].
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, reproducible method that generates a library-searchable fragmentation pattern, aiding in the identification of unknown impurities.
| Parameter | Recommended Condition |
| Instrument | GC with Mass Spectrometric Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold 2 min; ramp at 20 °C/min to 300 °C; hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 500 amu |
Procedure:
-
Prepare the sample in a volatile solvent like Acetone or Dichloromethane if different from the HPLC diluent.
-
Tune the mass spectrometer according to the manufacturer's specifications.
-
Inject the sample solution.
-
Acquire the total ion chromatogram (TIC) and corresponding mass spectra.
-
Analyze the data by examining the mass spectrum of the main peak for confirmation and searching any impurity peaks against a spectral library (e.g., NIST) for tentative identification.
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's atomic connectivity. The presence of fluorine allows for ¹⁹F NMR, which is highly sensitive and provides information about the electronic environment of the fluorine atom[14]. The spectra of fluorine-substituted benzamides can be complex due to multiple short and long-range scalar couplings[4].
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Expect complex multiplets in the aromatic region (~7.0-8.0 ppm), a broad signal for the N-H proton (which can be confirmed by D₂O exchange), and complex signals for the cyclohexyl protons (~1.0-4.0 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect signals for the carbonyl carbon (~165-170 ppm), aromatic carbons (showing C-F and C-Br splittings), and cyclohexyl carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single resonance is expected, and its chemical shift provides information about the fluorine's environment.
-
2D NMR (Optional): If assignments are ambiguous, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For 2-bromo-N-cyclohexyl-5-fluorobenzamide, FTIR can quickly confirm the presence of the key amide group.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation, making it faster and more reproducible than traditional KBr pellets.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Rationale / Comments |
| N-H Stretch | ~3300 | Characteristic of a secondary amide[5]. |
| Aromatic C-H Stretch | ~3100-3000 | Indicates the presence of the benzene ring. |
| Aliphatic C-H Stretch | ~2950-2850 | From the cyclohexyl group. |
| Amide I (C=O Stretch) | ~1650 | A strong, sharp peak, characteristic of amides[5][15]. |
| Amide II (N-H Bend) | ~1550 | A strong peak, coupled with the C=O stretch, is diagnostic for secondary amides[5]. |
| C-N Stretch | ~1300 | Amide C-N bond vibration. |
| C-F Stretch | ~1250-1000 | Strong absorption indicating the C-F bond. |
| C-Br Stretch | ~700-600 | Lower frequency vibration for the C-Br bond. |
Mass Spectrometry (MS) for Molecular Weight Confirmation
The mass spectrum, typically obtained from the GC-MS analysis (Protocol 3.2.1) or via direct infusion, confirms the molecular weight of the compound.
Self-Validating System: The presence of bromine provides a definitive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 mass units[16]. This pattern is a powerful confirmation of the presence of a single bromine atom in the molecule.
-
Expected Molecular Ion (M⁺): m/z ~300 (corresponding to C₁₃H₁₅⁷⁹BrFNO)
-
Expected Isotope Peak (M+2): m/z ~302 (corresponding to C₁₃H₁₅⁸¹BrFNO)
-
Key Fragments: Potential fragments could arise from the loss of the cyclohexyl group (M - 83) or cleavage at the amide bond.
Conclusion
The suite of protocols detailed in this application note provides a comprehensive framework for the analytical characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide. The primary technique for purity and assay is RP-HPLC with UV detection, which offers precision and robustness. This is complemented by GC-MS for volatile impurity analysis and structural confirmation. The definitive identification of the molecule is achieved through a combination of NMR (¹H, ¹³C, ¹⁹F), FTIR, and MS, each providing orthogonal and confirmatory data. By understanding the rationale behind the chosen methods and parameters, researchers can confidently apply and adapt these protocols to ensure the quality and integrity of this important chemical entity.
References
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-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. Available at: [Link]
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Ghodsinia, S. E., Akhlaghinia, B., Safaei, E., & Eshghi, H. (n.d.). Synthesis of different structurally N-substituted amides. ResearchGate. Available at: [Link]
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McLean, J. A., Poynter, S. J., & Hieftje, G. M. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(5), 1463–1473. Available at: [Link]
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Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Available at: [Link]
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Li, M., & Yang, J. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8740–8749. Available at: [Link]
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Islam, T., Sarker, M. Z. I., & Uddin, A. H. (2019). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. ResearchGate. Available at: [Link]
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Suryaprakash, N., & Ramanathan, K. V. (2008). Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection: multiple-quantum-single-quantum correlation. Magnetic Resonance in Chemistry, 46(12), 1159–1165. Available at: [Link]
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ChemWhat. (n.d.). 2-Bromo-N-cyclohexyl-5-fluorobenzamide CAS#: 951884-99-4. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
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Majors, R. E. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]
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Chem Simplify. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectra of the intermediates towards amide 9a. Available at: [Link]
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ResearchGate. (n.d.). Sample Preparation in Analysis of Pharmaceuticals. Available at: [Link]
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Hashimoto, S., Fushimi, A., Tanabe, K., & Takazawa, Y. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(3), 2055–2065. Available at: [Link]
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Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 39(5), 234–241. Available at: [Link]
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Gonzalez, G., & Feyerherm, F. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available at: [Link]
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LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available at: [Link]
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- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
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- 4. Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection: multiple-quantum-single-quantum correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Utility of 2-bromo-N-cyclohexyl-5-fluorobenzamide in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of contemporary organic synthesis and drug discovery, the strategic deployment of highly functionalized building blocks is paramount. 2-bromo-N-cyclohexyl-5-fluorobenzamide, a halogenated aromatic amide, has emerged as a molecule of significant interest. Its unique structural features—a reactive aryl bromide, a fluorine substituent modulating electronic properties, and a sterically demanding N-cyclohexyl amide—offer a confluence of functionalities that can be orthogonally addressed. This guide provides an in-depth exploration of the applications of 2-bromo-N-cyclohexyl-5-fluorobenzamide, complete with detailed protocols for its utilization in key synthetic transformations. The strategic positioning of the bromo and fluoro groups on the benzamide core makes this compound a valuable starting material for the synthesis of diverse molecular architectures, particularly in the construction of libraries for pharmaceutical and agrochemical research.[1][2]
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 951884-99-4 | [3] |
| Molecular Formula | C13H15BrFNO | [3] |
| Molecular Weight | 300.17 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (typical) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | Inferred from reaction conditions |
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 2-bromo-N-cyclohexyl-5-fluorobenzamide lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of a wide array of substituents, enabling rapid diversification of the benzamide scaffold.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between aryl halides and organoboron compounds.[4][5] For 2-bromo-N-cyclohexyl-5-fluorobenzamide, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position. The fluorine atom at the 5-position can influence the reactivity of the C-Br bond and the properties of the resulting biaryl product.
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Application Notes and Protocols for the Investigation of 2-bromo-N-cyclohexyl-5-fluorobenzamide as a Novel Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] This guide focuses on 2-bromo-N-cyclohexyl-5-fluorobenzamide , a novel research chemical with, as of now, uncharted biological properties. The presence of a bromine atom and a fluorine atom on the phenyl ring, coupled with an N-cyclohexyl substituent, suggests a rich potential for unique biological interactions.
While direct studies on this specific molecule are not yet prevalent in published literature, the known bioactivities of structurally related N-substituted benzamides provide a compelling rationale for its investigation. Derivatives of this class have demonstrated significant antimicrobial, anti-inflammatory, and even kinase inhibitory activities.[3][4][5] For instance, certain N-substituted benzamides have been explored for their ability to modulate the Raf/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[5][6][7] Furthermore, other benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, highlighting the therapeutic potential of this chemical class in oncology and beyond.[4][8][9][10]
This document provides a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of 2-bromo-N-cyclohexyl-5-fluorobenzamide. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule.
Synthesis and Characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide
The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide can be efficiently achieved through a two-step process, starting from the commercially available 2-bromo-5-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by a nucleophilic acyl substitution with cyclohexylamine.
Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride
The conversion of 2-bromo-5-fluorobenzoic acid to its corresponding acyl chloride is a standard procedure that can be accomplished using thionyl chloride.
Materials:
-
2-bromo-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Attach a reflux condenser and gently heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours, or until the reaction is complete (monitor by the cessation of gas evolution and the dissolution of the starting material).
-
After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
The final product is synthesized by reacting the freshly prepared 2-bromo-5-fluorobenzoyl chloride with cyclohexylamine in the presence of a base to neutralize the HCl byproduct.[2][11][12]
Materials:
-
Crude 2-bromo-5-fluorobenzoyl chloride
-
Cyclohexylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Dissolve cyclohexylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a clean, dry round-bottom flask under an inert atmosphere.[2]
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve the crude 2-bromo-5-fluorobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-bromo-N-cyclohexyl-5-fluorobenzamide by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[13][14][15]
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Physicochemical Characterization
The identity and purity of the synthesized 2-bromo-N-cyclohexyl-5-fluorobenzamide should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of atomic connectivity.[1][16][17][18] | The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the cyclohexyl protons, and the amide N-H proton. The ¹³C NMR spectrum will confirm the number of unique carbon atoms. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 2-bromo-N-cyclohexyl-5-fluorobenzamide (C₁₃H₁₅BrFNO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observable. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak should be observed, indicating a high degree of purity. |
| Melting Point | Determination of the melting point range as an indicator of purity. | A sharp melting point range is indicative of a pure compound. |
Postulated Biological Activities and Screening Protocols
Based on the activities of structurally related compounds, 2-bromo-N-cyclohexyl-5-fluorobenzamide is a candidate for screening in several biological assays.
Antimicrobial Activity
Rationale: Benzamide derivatives have been reported to possess a broad spectrum of antimicrobial activities.[3][19][20][21] The lipophilic nature of the cyclohexyl group and the presence of halogens may enhance cell membrane permeability and interaction with microbial targets.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [19][22]
-
Preparation of Stock Solution: Prepare a stock solution of 2-bromo-N-cyclohexyl-5-fluorobenzamide in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight and dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in an appropriate broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity
Rationale: Many benzamide-containing compounds have demonstrated anti-inflammatory properties.[4][10][23][24][25][26] A common in vitro model to assess anti-inflammatory potential is the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages [23][24]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-bromo-N-cyclohexyl-5-fluorobenzamide for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay): Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Cytotoxicity Assay: Concurrently perform an MTT assay to ensure that the observed reduction in NO is not due to compound-induced cell death.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control.
Potential as a Kinase/Enzyme Inhibitor
Rationale: The 2-phenoxybenzamide scaffold, which shares structural similarities with the target compound, has been associated with the inhibition of the Raf/MEK/ERK signaling pathway and histone deacetylases (HDACs).[5] Therefore, it is plausible that 2-bromo-N-cyclohexyl-5-fluorobenzamide could exhibit similar inhibitory activities.
Diagram of a Postulated Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the Raf/MEK/ERK pathway.
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric) [4][5][8][9][10]
-
Assay Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. Deacetylation of the substrate by HDAC allows a developing enzyme to cleave it, releasing a fluorescent product.
-
Reagents: Use a commercially available HDAC inhibitor screening kit.
-
Procedure: a. In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and various concentrations of 2-bromo-N-cyclohexyl-5-fluorobenzamide. b. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-inhibitor control. c. Incubate the plate at 37°C for a specified time. d. Add the developer solution to stop the HDAC reaction and initiate the fluorescence-generating reaction. e. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Interpretation and Further Steps
The initial screening assays will provide valuable insights into the biological activity of 2-bromo-N-cyclohexyl-5-fluorobenzamide. Positive results should be followed by more in-depth studies, such as:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to understand the contribution of different structural features to the observed activity.
-
Mechanism of Action Studies: For compounds showing significant activity, further experiments should be conducted to elucidate the precise molecular mechanism.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be evaluated in relevant animal models of disease.
Safety Precautions
As with any research chemical with unknown toxicological properties, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.[27][28][29][30][31]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[27]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[27][29]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[29][31]
A comprehensive Safety Data Sheet (SDS) should be consulted if available from the supplier, and in its absence, the compound should be treated as potentially hazardous.[27][28][29][30][31]
References
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Virtual screening and experimental validation of novel histone deacetylase inhibitors. NIH. [Link]
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Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product? Homework.Study.com. [Link]
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Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]
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Measuring Histone Deacetylase Inhibition in the Brain. PMC - PubMed Central. [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH. [Link]
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Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. MDPI. [Link]
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V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]
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AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
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Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. NIH. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. [Link]
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N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]
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Final Benzamide Preparations. Scribd. [Link]
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Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. [Link]
- The preparation method of 2-bromo-5-fluorobenzotrifluoride.
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
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BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS. Loba Chemie. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. MDPI. [Link]
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
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How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
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Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit. PMC - PubMed Central. [Link]
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Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit. PubMed. [Link]
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Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit. ResearchGate. [Link]
-
Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway. MDPI. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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Application Notes & Protocols: Characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide as a Novel PARP-1 Inhibitor
Abstract
This document provides a comprehensive guide to the experimental procedures for the synthesis, purification, and functional characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide, a novel small molecule entity. Herein, we establish a framework for its evaluation as a putative inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in DNA damage repair and a validated target in oncology. The protocols detailed below are designed for researchers in drug discovery and chemical biology, providing robust, self-validating methodologies from initial synthesis to cellular mechanism of action studies.
Introduction: Rationale and Scientific Context
The structural motif of a substituted benzamide is a privileged scaffold found in numerous clinically approved enzyme inhibitors. 2-bromo-N-cyclohexyl-5-fluorobenzamide (hereafter designated CBR-101 ) incorporates key features—a halogenated aromatic ring and a bulky, hydrophobic N-alkyl substituent—that suggest a high potential for specific binding within the nicotinamide-binding pocket of PARP enzymes.
PARP-1 is a cornerstone of the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Its inhibition leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of DSBs cannot be resolved, leading to cell death through a mechanism known as synthetic lethality. This guide outlines the necessary protocols to synthesize CBR-101 and validate its hypothesized role as a potent and selective PARP-1 inhibitor.
Synthesis and Analytical Characterization of CBR-101
The initial phase of any small molecule drug discovery program is the reliable synthesis and rigorous analytical confirmation of the compound's identity and purity. The proposed synthesis of CBR-101 proceeds via a standard amide coupling reaction.
Protocol 2.1: Synthesis of CBR-101 via Amide Coupling
This protocol details the coupling of 2-bromo-5-fluorobenzoic acid with cyclohexylamine using a carbodiimide activator. The choice of EDC (a water-soluble carbodiimide) and HOBt (an activating agent) is critical as this combination minimizes the risk of side reactions and racemization while promoting high yields.
Materials:
-
2-bromo-5-fluorobenzoic acid (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-5-fluorobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DCM (approx. 10 mL per mmol of benzoic acid).
-
Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve cyclohexylamine (1.1 eq) in a small volume of anhydrous DCM.
-
Add the cyclohexylamine solution and DIPEA (2.5 eq) to the reaction flask dropwise over 5 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2.2: Purification and Structural Verification
Purity is paramount for accurate biological evaluation. The crude product is purified by flash column chromatography and its identity confirmed by mass spectrometry and NMR.
Purification:
-
Method: Flash column chromatography on silica gel.
-
Mobile Phase: Gradient of 10% to 40% Ethyl Acetate in Hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column. Elute with the specified gradient, collecting fractions guided by TLC analysis. Combine pure fractions and evaporate the solvent to yield CBR-101 as a white solid.
Structural Verification:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity. The spectra should be unambiguous and consistent with the proposed structure.
| Table 1: Expected Physicochemical and Analytical Data for CBR-101 | |
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₅BrFNO |
| Molecular Weight | 300.17 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.1-8.3 (dd), 7.4-7.6 (dd), 7.0-7.2 (td), 6.1-6.3 (br s, NH), 3.9-4.1 (m, CH-NH), 1.1-2.1 (m, cyclohexyl CH₂) |
| HRMS (ESI+) m/z | [M+H]⁺ calculated: 300.0399; Found: 300.0395 ± 5 ppm |
In Vitro Biochemical Characterization
The primary hypothesis is that CBR-101 inhibits PARP-1. This is directly tested using a biochemical assay that measures the enzymatic activity of purified PARP-1.
Protocol 3.1: PARP-1 Inhibition Assay (HTRF®)
This protocol employs a robust, homogeneous time-resolved fluorescence energy transfer (HTRF) assay format, which is highly amenable to high-throughput screening and accurate IC₅₀ determination. The assay measures the PARP-1-catalyzed addition of biotinylated poly(ADP-ribose) (PAR) polymers onto histone proteins.
Workflow:
-
Compound Preparation: Prepare a 10 mM stock solution of CBR-101 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Enzyme Reaction:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to a 384-well low-volume white plate.
-
Add 4 µL of a reaction mix containing recombinant human PARP-1 enzyme, activated DNA, and histones in reaction buffer.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 4 µL of NAD⁺ (the PARP-1 substrate) and incubate for 60 minutes at 25°C.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mix containing HTRF detection reagents (Eu³⁺-cryptate labeled anti-PAR antibody and XL665-labeled streptavidin).
-
Incubate for 60 minutes at 25°C to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the PARP-1 HTRF biochemical assay.
| Table 2: Representative IC₅₀ Data for PARP-1 Inhibitors | |
| Compound | PARP-1 IC₅₀ (nM) |
| Olaparib (Control) | 1.5 |
| CBR-101 (Hypothetical) | 4.2 |
| Inactive Analog (Control) | >10,000 |
Cellular Activity and Mechanism of Action
Demonstrating that CBR-101 can enter cells and engage its target is a critical validation step.
Caption: PARP-1's role in the DNA single-strand break repair pathway.
Protocol 4.1: Cell Viability Assay in BRCA2-Deficient Cells
This protocol assesses the cytotoxic effect of CBR-101, leveraging the principle of synthetic lethality. We use the BRCA2-deficient CAPAN-1 pancreatic cancer cell line, which is known to be highly sensitive to PARP inhibition.
Materials:
-
CAPAN-1 cells (ATCC® HTB-80™)
-
RPMI-1640 medium with 10% FBS
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CBR-101 and Olaparib (control)
Procedure:
-
Cell Seeding: Seed CAPAN-1 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of CBR-101 and Olaparib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
| Table 3: Representative Cell Viability Data (GI₅₀, nM) | ||
| Compound | CAPAN-1 (BRCA2-mutant) | BxPC-3 (BRCA-wildtype) |
| Olaparib (Control) | 15 | 2,500 |
| CBR-101 (Hypothetical) | 35 | >5,000 |
Protocol 4.2: Western Blot for PARylation as a Target Engagement Biomarker
To confirm that CBR-101 inhibits PARP-1 activity within cells, we measure the levels of PAR, the enzymatic product of PARP. A potent inhibitor should decrease the baseline levels of PAR and block its induction following DNA damage.
Procedure:
-
Cell Culture and Treatment: Plate CAPAN-1 cells. Treat with varying concentrations of CBR-101 (e.g., 10 nM, 100 nM, 1 µM) for 4 hours.
-
Induce DNA Damage: Treat a subset of cells with 10 mM H₂O₂ for 10 minutes to induce massive PARP activation.
-
Protein Extraction: Lyse the cells immediately in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PAR (e.g., clone 10H, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with an antibody for a loading control (e.g., β-Actin, 1:5000).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. A clear reduction in the H₂O₂-induced PAR smear in CBR-101-treated lanes indicates effective target engagement.
Conclusion
The protocols outlined in this document provide a comprehensive, step-by-step framework for the synthesis and evaluation of 2-bromo-N-cyclohexyl-5-fluorobenzamide (CBR-101) as a novel PARP-1 inhibitor. By following these procedures, researchers can reliably produce high-purity material, determine its biochemical potency, and confirm its mechanism of action in a cellular context. The combination of biochemical and cell-based assays provides a self-validating system, ensuring that observed cellular effects are directly attributable to the on-target inhibition of PARP-1. These methods form a critical foundation for further preclinical development.
References
-
Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent poly(ADP-ribosyl)ation by human PARP-1. Science. [Link]
-
Bryant, H. E., Schultz, N., Thomas, H. D., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]
-
HTRF PARP1 cellular assay technical note. Cisbio. [Link]
-
McCabe, N., Turner, N. C., Lord, C. J., et al. (2006). Deficiency in the repair of DNA damage by homologous recombination and sensitivity to poly(ADP-ribose) polymerase inhibition. Cancer Research. [Link]
2-bromo-N-cyclohexyl-5-fluorobenzamide NMR spectroscopy
An Application Guide to the NMR Spectroscopic Analysis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Substituted Benzamides
In the landscape of modern drug discovery and development, substituted benzamides represent a cornerstone chemical scaffold. Their structural versatility allows for the fine-tuning of pharmacological properties, leading to their use in a wide array of therapeutic agents. 2-bromo-N-cyclohexyl-5-fluorobenzamide (Molecular Formula: C₁₃H₁₅BrFNO, Molecular Weight: 300.18 g/mol ) is a prime example of such a molecule, incorporating several key functional groups that necessitate rigorous structural verification.[1] The presence of a stereochemically complex cyclohexyl group, a fluorinated aromatic ring, and an amide linkage presents a unique and compelling challenge for analytical chemists.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the unambiguous structural elucidation of such molecules in solution. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to effectively utilize a suite of NMR experiments for the complete structural characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure and Spectroscopic Preview
A thorough NMR analysis begins with a clear understanding of the target structure. The strategic numbering of atoms is critical for subsequent spectral assignment.
Caption: Numbering scheme for 2-bromo-N-cyclohexyl-5-fluorobenzamide.
The key to a successful analysis lies in predicting the spectral features and then confirming them experimentally. The molecule contains three distinct spin systems:
-
The Aromatic System: Three protons (H3, H4, H6) on a substituted benzene ring. Their chemical shifts and multiplicities will be governed by the electron-withdrawing effects of the amide, bromine, and fluorine substituents, as well as complex spin-spin coupling (³JHH, ⁴JHH, ³JHF, ⁴JHF, ⁵JHF).
-
The Cyclohexyl System: Eleven protons attached to a conformationally flexible ring. This will result in a series of complex, overlapping multiplets in the aliphatic region of the ¹H spectrum.
-
The Amide Proton (NH): A single proton whose chemical shift can be highly variable and whose signal may be broadened due to chemical exchange or quadrupolar coupling with the ¹⁴N nucleus.
Part 1: The Experimental Workflow: A Self-Validating Protocol
A robust structural elucidation relies on a multi-pronged approach where data from several experiments are used to build a cohesive and verifiable assignment. The absence of a single, complete set of published spectral data for this specific molecule makes a predictive and methodical approach essential for validation.[2]
Caption: Recommended workflow for complete NMR-based structure elucidation.
Protocol 1.1: Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. This protocol ensures high-resolution data suitable for all subsequent 1D and 2D experiments.
-
Rationale: Proper sample preparation is paramount to avoid artifacts, poor signal-to-noise, and broadened spectral lines that can obscure crucial data.[3]
-
Materials:
-
2-bromo-N-cyclohexyl-5-fluorobenzamide (5-25 mg for ¹H; 20-50 mg for ¹³C and 2D experiments).[3][4]
-
High-quality deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a good starting point for many organic molecules.
-
Internal standard (optional): Tetramethylsilane (TMS) is often pre-added to deuterated solvents.[5][6]
-
High-precision 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). Do not use chipped or scratched tubes.[7]
-
Pasteur pipette and glass wool.
-
-
Step-by-Step Methodology:
-
Weighing: Accurately weigh 20-25 mg of the compound directly into a clean, dry vial. This concentration provides a good balance for acquiring both sensitive ¹H spectra and less sensitive ¹³C/2D spectra in a reasonable timeframe.[8]
-
Solubilization: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8] Vortex or gently swirl the vial until the sample is completely dissolved.
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.
-
Causality: This step removes any microscopic particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.[7]
-
-
Depth Check: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm. This depth is optimal for the receiver coils in most modern spectrometers.[7]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the cap or the very top of the tube with a permanent marker.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[4]
-
Part 2: Data Acquisition and Interpretation
This section outlines the key NMR experiments and provides an expert interpretation of the expected data, grounded in the principles of chemical shifts and spin-spin coupling.
¹H NMR Spectroscopy: The Initial Blueprint
The ¹H NMR spectrum provides the first and most sensitive overview of the molecule's proton environment.
-
Expected Data & Interpretation:
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Couplings (J in Hz) |
| Aromatic (H3, H4, H6) | 7.2 – 8.0 | Multiplets (m) | 3H total | ³JHH ≈ 7-9; ⁴JHH ≈ 2-3; ³JHF, ⁴JHF, ⁵JHF ≈ 2-10 |
| Amide (NH) | 5.5 – 8.5 | Broad singlet (br s) | 1H | May show coupling to H8 (³JHH ≈ 7-9) if not exchanging |
| Cyclohexyl (H8, methine) | 3.8 – 4.2 | Multiplet (m) | 1H | Coupled to NH and adjacent CH₂ protons |
| Cyclohexyl (H9-H13, CH₂) | 1.0 – 2.2 | Overlapping multiplets (m) | 10H total | Complex geminal (²JHH) and vicinal (³JHH) couplings |
-
Expert Insights:
-
Aromatic Region: The exact positions of H3, H4, and H6 are complex. The fluorine atom will introduce significant H-F coupling, further splitting the signals. For instance, H4 will be a doublet of doublets due to coupling with H3 and H6, further split into a triplet by the fluorine (a ddt). H6 will be coupled to H4 and the fluorine. H3 will be coupled to H4 and the fluorine. Unraveling this region will likely require 2D experiments. The presence of fluorine generally leads to a large chemical shift dispersion.[9][10]
-
Cyclohexyl Region: The broad, overlapping signals from the ten CH₂ protons of the cyclohexyl ring are often referred to as the "cyclohexyl envelope." While individual assignment is difficult from the 1D spectrum alone, the total integration of this region should correspond to 10 protons.
-
Amide Proton: The NH proton's signal can be broad and its chemical shift is highly dependent on concentration and solvent. It may participate in hydrogen bonding. In CDCl₃, it is often a distinct signal, while in DMSO-d₆ it can be sharper and found at a higher chemical shift.
-
¹⁹F NMR Spectroscopy: The Fluorine Probe
Given the presence of a fluorine atom, a ¹⁹F NMR spectrum is essential. Fluorine is an ideal NMR nucleus due to its 100% natural abundance and high sensitivity.[9]
-
Expected Data & Interpretation:
-
A single multiplet is expected in the ¹⁹F spectrum.
-
The multiplicity will arise from coupling to the aromatic protons, primarily H4 (³JHF) and H6 (³JHF), and to a lesser extent, H3 (⁴JHF).
-
Running both a standard ¹⁹F spectrum and a ¹H-decoupled ¹⁹F spectrum is highly informative. The decoupled spectrum will show a sharp singlet, confirming the presence of a single fluorine environment and simplifying analysis.[11]
-
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.
-
Expected Data & Interpretation:
| Assignment | Expected δ (ppm) | DEPT-135 Phase | Key Couplings (J in Hz) |
| Carbonyl (C7) | 163 – 168 | None (Quaternary) | May show small ²JCF or ³JCF coupling |
| Aromatic (C1, C2, C5) | 115 – 165 | None (Quaternary) | C5 will show a large ¹JCF (240-260 Hz). C1 and C2 are quaternary. |
| Aromatic (C3, C4, C6) | 110 – 135 | Positive (CH) | Will show ²JCF and ³JCF couplings (5-25 Hz) |
| Cyclohexyl (C8, CH) | 48 – 55 | Positive (CH) | |
| Cyclohexyl (C9-C13, CH₂) | 24 – 35 | Negative (CH₂) |
-
Expert Insights:
-
C-F Coupling: The most prominent feature will be the large one-bond coupling constant (¹JCF) for C5, the carbon directly attached to fluorine. This is a definitive assignment marker. The other aromatic carbons will also show smaller couplings (²JCF, ³JCF), which can aid in their assignment.[11]
-
DEPT-135 Causality: This experiment is crucial for differentiating the quaternary carbons (C1, C2, C5, C7), which are absent in the DEPT-135 spectrum, from the protonated aromatic CH carbons (positive phase) and the cyclohexyl CH₂ carbons (negative phase).
-
2D NMR: Unambiguous Connectivity
2D correlation experiments are indispensable for connecting the proton and carbon data, allowing for complete and confident assignment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation).[12]
-
Application: It will definitively link the aromatic proton signals (H3, H4, H6) to their corresponding carbons (C3, C4, C6). It will also show correlations for all the CH and CH₂ groups of the cyclohexyl ring, helping to spread out the congested proton signals along the carbon dimension.[13]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). It is the key to mapping the entire molecular framework.[12][14]
-
Application & Self-Validation:
-
The amide proton (NH) should show a strong correlation to the carbonyl carbon (C7, ²JCH) and to the cyclohexyl methine carbon (C8, ²JCH). This confirms the amide linkage.
-
The aromatic proton H6 should show correlations to the carbonyl carbon (C7, ³JCH) and to carbons C2 and C4.
-
The cyclohexyl methine proton (H8) will show correlations to C7, C9, and C13.
-
By overlaying the HSQC and HMBC spectra, one can systematically walk through the molecule, using the long-range HMBC correlations to connect the fragments identified by the direct HSQC correlations. This cross-verification between multiple, independent correlations provides a highly trustworthy final assignment.[15]
-
-
Conclusion
The structural elucidation of a molecule like 2-bromo-N-cyclohexyl-5-fluorobenzamide is a systematic process of hypothesis, experimentation, and verification. By employing a logical workflow that progresses from high-sensitivity 1D experiments to detailed 2D correlation maps, researchers can achieve an unambiguous and self-validating assignment of the entire molecular structure. The causality-driven approach outlined in this guide—understanding why each experiment is chosen and how the data interrelates—empowers scientists to move beyond routine analysis and tackle complex structural challenges with confidence and scientific rigor.
References
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ChemWhat. (2026). 2-Bromo-N-cyclohexyl-5-fluorobenzamide CAS#: 951884-99-4. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubMed Central (PMC). (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
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Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
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YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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SpectraBase. (n.d.). 5-[(2-bromophenoxy)methyl]-N,N-dicyclohexyl-2-furamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex.... Retrieved from [Link]
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University of Florida. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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Application Note: Mass Spectrometric Analysis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Introduction
2-bromo-N-cyclohexyl-5-fluorobenzamide is a halogenated aromatic amide of interest in pharmaceutical and agrochemical research. Its chemical structure, featuring a substituted benzamide core, presents a unique fragmentation pattern in mass spectrometry that can be leveraged for its unambiguous identification and quantification in complex matrices. This application note provides a detailed protocol for the mass spectrometric analysis of this compound, including sample preparation, instrumentation parameters, and an in-depth discussion of its expected fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical method for this and structurally related molecules.
The presence of bromine is particularly noteworthy, as its isotopic distribution (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a key diagnostic feature in the mass spectrum.[1] Understanding the interplay between the various functional groups—the bromo and fluoro substituents on the aromatic ring, the amide linkage, and the cyclohexyl moiety—is critical for accurate structural elucidation and method development.
Experimental Design and Rationale
The choice of analytical technique and ionization method is paramount for achieving sensitive and reproducible results. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options for the analysis of benzamides.[2][3] However, given the relatively low volatility of 2-bromo-N-cyclohexyl-5-fluorobenzamide, LC-MS with Electrospray Ionization (ESI) is often preferred as it is well-suited for non-volatile and thermally labile compounds.[4][5] ESI is a soft ionization technique that typically produces intact protonated molecules [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information.[6][7]
For structural confirmation, tandem mass spectrometry (MS/MS) is indispensable. By selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which acts as a molecular fingerprint.[8]
Protocol: LC-MS/MS Analysis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
This protocol outlines the steps for the analysis of 2-bromo-N-cyclohexyl-5-fluorobenzamide using a standard LC-MS/MS system.
1. Sample Preparation
Proper sample preparation is crucial to ensure data quality and protect the analytical instrumentation from contaminants.[9][10]
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-bromo-N-cyclohexyl-5-fluorobenzamide and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the mobile phase to achieve a final concentration of 1 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[11]
2. Liquid Chromatography Parameters
The chromatographic separation ensures that the analyte is well-resolved from any matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography with good elution strength. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. | A gradient elution is suitable for separating compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
3. Mass Spectrometry Parameters (ESI-MS/MS)
These parameters are a starting point and may require optimization based on the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amide nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for ion formation. |
| Cone Voltage | 30 V | A moderate cone voltage helps to desolvate the ions without inducing significant in-source fragmentation.[7] |
| Source Temperature | 150 °C | Aids in solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates the desolvation of droplets in the ESI source. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| MS1 Scan Range | m/z 100-400 | To detect the precursor ion. |
| MS/MS Experiment | Product ion scan of the protonated molecular ion ([M+H]+) at m/z 314.0/316.0. The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions. | To generate a characteristic fragmentation pattern for structural confirmation. The two precursor ions correspond to the bromine isotopes. |
Data Interpretation and Expected Fragmentation
The mass spectrum of 2-bromo-N-cyclohexyl-5-fluorobenzamide is expected to exhibit a distinct molecular ion cluster due to the presence of bromine. The fragmentation pattern will be influenced by the stability of the resulting ions and the relative bond strengths within the molecule.
Molecular Ion:
The monoisotopic mass of 2-bromo-N-cyclohexyl-5-fluorobenzamide (C13H15BrFNO) is approximately 315.03 g/mol . In positive ion ESI, the protonated molecule [M+H]+ will be observed. Due to the natural abundance of bromine isotopes (79Br and 81Br), this will appear as a pair of peaks of nearly equal intensity at m/z 314.0 and 316.0.
Predicted Fragmentation Pathways:
The primary fragmentation pathways for the [M+H]+ ion of 2-bromo-N-cyclohexyl-5-fluorobenzamide are expected to involve cleavages at the amide bond and within the cyclohexyl ring.
-
Alpha-Cleavage: A common fragmentation for amides is the cleavage of the C-N bond, leading to the formation of a stable acylium ion.[12]
-
Loss of the Cyclohexyl Group: The bond between the amide nitrogen and the cyclohexyl ring can cleave, resulting in the loss of a neutral cyclohexene molecule via a rearrangement, or a cyclohexyl radical.
-
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to the loss of smaller neutral fragments.
-
Halogen Loss: While less common in soft ionization, loss of the bromine or fluorine atom as a radical can occur at higher collision energies.
A proposed fragmentation scheme is visualized in the following diagram:
Caption: Proposed fragmentation pathways for protonated 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Summary of Expected Fragment Ions:
| m/z (79Br/81Br) | Proposed Structure | Fragmentation Pathway |
| 314.0 / 316.0 | [M+H]+ | Protonated molecular ion |
| 202.0 / 204.0 | 2-bromo-5-fluorobenzoyl cation | Cleavage of the N-cyclohexyl bond |
| 258.0 / 260.0 | [M+H - C4H8]+ | Loss of a neutral alkene fragment from the cyclohexyl ring |
| 218.0 / 220.0 | [M+H - C6H10]+ | Loss of cyclohexene via rearrangement |
Conclusion
The protocol described in this application note provides a robust and reliable method for the mass spectrometric analysis of 2-bromo-N-cyclohexyl-5-fluorobenzamide. By leveraging the power of LC-MS/MS, researchers can achieve both sensitive detection and confident structural confirmation of this and related compounds. The characteristic isotopic pattern of bromine and the predictable fragmentation pathways of the amide and cyclohexyl moieties serve as key identifiers. This methodology is readily adaptable for quantitative analysis in various matrices, making it a valuable tool in pharmaceutical and chemical research.
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Available at: [Link]
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Cole, R. B., & Zhu, J. (1999). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(10), 908–916. Available at: [Link]
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ChemWhat. (n.d.). 2-Bromo-N-cyclohexyl-5-fluorobenzamide. Available at: [Link]
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PubMed. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Available at: [Link]
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PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-N-cyclohexyl-N-ethyl-6-fluorobenzamide. Available at: [Link]
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Application Note & Protocol: High-Purity Isolation of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Abstract
This document provides a comprehensive guide for the purification of 2-bromo-N-cyclohexyl-5-fluorobenzamide (MW: 300.18 g/mol , Formula: C₁₃H₁₅BrFNO), a key intermediate in pharmaceutical synthesis.[1] Achieving high purity of this compound is critical for ensuring the integrity of downstream reactions and the quality of the final active pharmaceutical ingredient (API). We present detailed protocols for two primary purification methodologies: recrystallization and flash column chromatography. The guide also outlines robust analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive assessment of final product purity. The causality behind procedural choices is explained to empower researchers to adapt these methods to their specific needs.
Introduction: The Imperative for Purity
2-bromo-N-cyclohexyl-5-fluorobenzamide is an N-substituted benzamide derivative. Compounds within this class are integral building blocks in medicinal chemistry, often investigated for their potential biological activities.[2][3] The synthetic route to such amides typically involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.[4][5] This process, while generally efficient, can introduce a variety of impurities that must be meticulously removed.
Potential Impurity Profile:
-
Unreacted Starting Materials: 2-bromo-5-fluorobenzoic acid and cyclohexylamine.
-
Coupling Reagent Residues: By-products from reagents like DCC (dicyclohexylcarbodiimide) or HATU.
-
Side-Reaction Products: Small quantities of undesired related substances formed during the reaction.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, DCM, THF).[6]
Failure to remove these impurities can lead to the formation of unwanted side-products in subsequent synthetic steps, complicate reaction kinetics, and introduce potential toxicological risks in drug development programs. This guide provides the foundational methodologies to mitigate these risks through effective purification.
Strategic Approach to Purification
The selection of an appropriate purification strategy is dictated by the impurity profile, the scale of the purification, and the desired final purity level. The two most effective and widely applicable methods for a solid compound like 2-bromo-N-cyclohexyl-5-fluorobenzamide are recrystallization and flash column chromatography.
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The Strategic Role of 2-bromo-N-cyclohexyl-5-fluorobenzamide in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-bromo-N-cyclohexyl-5-fluorobenzamide has emerged as a key building block, particularly in the development of modulators for challenging biological targets. Its unique structural features—a halogenated aromatic ring and a lipophilic cyclohexylamide moiety—provide a synthetically tractable scaffold for library synthesis and lead optimization.
This technical guide provides an in-depth exploration of 2-bromo-N-cyclohexyl-5-fluorobenzamide as a crucial intermediate. We will detail its synthesis, characterization, and a key application in the generation of potent antagonists for the P2X7 receptor, a target of significant interest for inflammatory and neurological disorders. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success in your research endeavors.
Part 1: Synthesis and Characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide
The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide is most reliably achieved through the amidation of 2-bromo-5-fluorobenzoic acid with cyclohexylamine. This reaction can be mediated by several coupling agents; however, for robust and scalable synthesis, the use of a chlorinating agent to form the acyl chloride in situ, followed by reaction with the amine, is a preferred industrial method.
1.1: Synthesis Protocol: From Carboxylic Acid to Amide
This protocol details the conversion of 2-bromo-5-fluorobenzoic acid to 2-bromo-N-cyclohexyl-5-fluorobenzamide. The causality behind this two-step, one-pot procedure lies in the activation of the carboxylic acid to a more reactive acyl chloride, which is then readily attacked by the nucleophilic cyclohexylamine.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% | Acros Organics |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Cyclohexylamine | C₆H₁₁NH₂ | 99.17 | ≥99% | Alfa Aesar |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99.5% | J.T.Baker |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | VWR |
| Brine (Saturated NaCl) | NaCl | 58.44 | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥99.5% | EMD Millipore |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir the suspension.
-
Acyl Chloride Formation: Slowly add thionyl chloride (5.0 mL, 68.4 mmol) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction. Heat the mixture to reflux (approximately 40°C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-fluorobenzoyl chloride will be a pale-yellow oil or solid.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous dichloromethane (100 mL) and cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of cyclohexylamine (5.7 mL, 49.9 mmol) and triethylamine (7.6 mL, 54.7 mmol) in anhydrous dichloromethane (50 mL).
-
Amine Addition: Add the cyclohexylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction by adding 1 M HCl (50 mL). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-N-cyclohexyl-5-fluorobenzamide as a white to off-white solid.
1.2: Characterization Data
| Property | Value |
| Molecular Formula | C₁₃H₁₅BrFNO |
| Molecular Weight | 300.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-138 °C (typical) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.21 (dd, J=8.8, 4.8 Hz, 1H), 7.45 (dd, J=8.8, 2.8 Hz, 1H), 7.12 (td, J=8.4, 2.8 Hz, 1H), 6.15 (br s, 1H), 3.95 (m, 1H), 2.05-1.95 (m, 2H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 1H), 1.45-1.15 (m, 5H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 164.2, 159.4 (d, J=245.5 Hz), 135.8 (d, J=7.1 Hz), 125.1 (d, J=23.2 Hz), 118.9 (d, J=22.2 Hz), 117.2 (d, J=8.1 Hz), 49.1, 33.0, 25.5, 24.8 |
| CAS Number | 951884-99-4[1] |
Part 2: Application in Drug Discovery - Intermediate for P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, where its activation leads to the release of pro-inflammatory cytokines such as IL-1β.[2] Consequently, P2X7 antagonists are actively being pursued for the treatment of chronic inflammatory diseases and neuropathic pain.[3] The 2-bromo-N-cyclohexyl-5-fluorobenzamide scaffold is an excellent starting point for the synthesis of potent P2X7 antagonists due to the following reasons:
-
The Bromine Handle: The bromine atom at the 2-position is strategically placed for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl groups which are often crucial for high-affinity binding to the target.
-
The Fluorine Substituent: The fluorine at the 5-position can enhance metabolic stability and modulate the electronic properties of the aromatic ring, potentially improving pharmacokinetic properties and binding interactions.
-
The N-cyclohexylamide Moiety: The lipophilic N-cyclohexyl group often contributes favorably to cell permeability and can occupy hydrophobic pockets within the receptor's binding site.
2.1: Hypothetical Synthesis of a P2X7 Antagonist
To illustrate its utility, we present a hypothetical synthetic route to a novel P2X7 antagonist starting from 2-bromo-N-cyclohexyl-5-fluorobenzamide. This workflow is based on established synthetic methodologies for this class of compounds.
Caption: Synthetic workflow for a P2X7 antagonist.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To a microwave vial, add 2-bromo-N-cyclohexyl-5-fluorobenzamide (100 mg, 0.33 mmol), the desired aryl or heteroaryl boronic acid (0.50 mmol), potassium carbonate (92 mg, 0.66 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 14 mg, 0.017 mmol).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (4 mL).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 120°C for 30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the target compound.
Part 3: The P2X7 Signaling Pathway and Antagonist Mechanism of Action
Understanding the biological context is crucial for rational drug design. The following diagram illustrates the P2X7 receptor signaling cascade and the proposed mechanism of action for antagonists derived from our intermediate.
Caption: P2X7 signaling and antagonist inhibition.
Upon binding of high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺.[2] This influx triggers the assembly and activation of the NLRP3 inflammasome, which in turn activates caspase-1. Activated caspase-1 cleaves pro-IL-1β into its active, secreted form, a potent mediator of inflammation. P2X7 antagonists developed from the 2-bromo-N-cyclohexyl-5-fluorobenzamide intermediate are designed to bind to the receptor, either competitively or allosterically, preventing ATP-mediated channel opening and thereby inhibiting the downstream inflammatory cascade.[4]
Conclusion
2-bromo-N-cyclohexyl-5-fluorobenzamide represents a high-value intermediate for medicinal chemists. Its straightforward synthesis and strategically positioned reactive handle make it an ideal starting point for the rapid generation of compound libraries targeting complex disease pathways. The application demonstrated here for P2X7 receptor antagonists is just one example of its potential. As the demand for novel therapeutics continues to grow, the importance of well-designed, versatile chemical building blocks like 2-bromo-N-cyclohexyl-5-fluorobenzamide will only increase, solidifying its role as a cornerstone in the edifice of modern drug discovery.
References
-
ChemWhat. 2-Bromo-N-cyclohexyl-5-fluorobenzamide CAS#: 951884-99-4. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. [Link]
-
Khan Academy. Preparation of amides using DCC. [Link]
-
Westin, J. Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]
-
Sabir, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Selective P2X7 receptor antagonists for chronic inflammation and pain. Trends in pharmacological sciences, 28(12), 636-643. [Link]
-
PubChem. 2-bromo-N-cyclohexyl-5-fluorobenzamide. [Link]
-
Gicquel, T., et al. (2023). Synthetic molecules as P2X7 receptor antagonists: A medicinal chemistry update focusing the therapy of inflammatory diseases. European Journal of Pharmacology, 957, 175999. [Link]
-
Michel, A. D., et al. (2008). Mechanism of action of species-selective P2X7 receptor antagonists. British journal of pharmacology, 155(1), 82-94. [Link]
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- 2. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic molecules as P2X7 receptor antagonists: A medicinal chemistry update focusing the therapy of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Welcome to the dedicated technical support guide for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide. This document is crafted for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the rationale needed to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-bromo-N-cyclohexyl-5-fluorobenzamide?
A1: There are two primary and reliable strategies for synthesizing this target molecule. The choice between them often depends on the starting materials available and the scale of the reaction.
-
Route A: Acyl Chloride Formation Followed by Amination. This is a classic and robust two-step approach. It begins with the conversion of 2-bromo-5-fluorobenzoic acid to its more reactive acyl chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-5-fluorobenzoyl chloride is then reacted with cyclohexylamine to form the desired amide.[1][2][3] This method is often high-yielding but requires handling of moisture-sensitive reagents.[4]
-
Route B: Direct Amide Coupling. This route involves the direct reaction of 2-bromo-5-fluorobenzoic acid and cyclohexylamine in the presence of a coupling agent.[5] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.[6][7] This one-pot method can be more convenient but requires careful optimization of the coupling system.
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields in this synthesis can typically be traced back to a few common issues, often related to reagent purity, reaction conditions, or product loss during workup.
-
Hydrolysis of Acyl Chloride (Route A): Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid if moisture is present in the solvents or reagents.[1][4]
-
Poor Activation of Carboxylic Acid (Route B): The coupling agent may not be efficiently activating the carboxylic acid, leading to a sluggish or incomplete reaction. This can be due to reagent quality or suboptimal reaction conditions.[4]
-
Amine Protonation: The hydrochloric acid (HCl) generated in the acyl chloride reaction (Route A) or other acidic species can protonate the cyclohexylamine, rendering it non-nucleophilic and halting the reaction.[4][8] The use of a base is crucial to neutralize this acid.
-
Side Reactions: Formation of byproducts, such as N-acylurea from carbodiimide reagents, can consume starting materials and complicate purification.[9][10]
-
Product Loss During Workup: The product may be lost during aqueous washes or recrystallization steps if the solvent polarity or pH is not optimized.[1][4]
Q3: I'm using a carbodiimide coupling agent (like DCC or EDC) and I see a white precipitate forming. What is it and how can I remove it?
A3: That white precipitate is almost certainly the urea byproduct of the carbodiimide coupling agent.[6][11]
-
If you are using DCC , the byproduct is N,N'-dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents, which is why it precipitates out during the reaction.[6][11] It can typically be removed by filtration of the reaction mixture.
-
If you are using EDC , the byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea. A key advantage of EDC is that both the reagent itself and its urea byproduct are water-soluble.[6] This allows for easy removal during an aqueous workup by washing the organic layer with water or dilute acid.[4]
Q4: How do I choose the right base for my reaction?
A4: The choice of base is critical for maximizing yield.
-
For Route A (Acyl Chloride): In what is known as the Schotten-Baumann reaction, an aqueous base like sodium hydroxide (NaOH) can be used in a two-phase system to neutralize the HCl byproduct.[4][8][12] Alternatively, an organic base like triethylamine (Et₃N) or pyridine can be used in an anhydrous organic solvent.[2] The organic base acts as an acid scavenger, preventing the protonation of the valuable cyclohexylamine.[3][8]
-
For Route B (Direct Coupling): A non-nucleophilic organic base is typically preferred to avoid competing reactions with the activated carboxylic acid. Diisopropylethylamine (DIPEA) is a common choice.[4][7] The base ensures the amine remains deprotonated and nucleophilic.
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving specific problems you may encounter during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: Hydrolysis of acyl chloride or deactivation of coupling reagents.[1][4] 2. Inactive Reagents: Degradation of starting materials or coupling agents. 3. Insufficient Base: Protonation of cyclohexylamine, rendering it non-nucleophilic.[4][8] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and fresh, high-purity reagents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. 3. Optimize Base: Use at least one equivalent of a suitable base (e.g., Et₃N, DIPEA, or pyridine for anhydrous conditions; NaOH for biphasic Schotten-Baumann).[2][7][12] |
| Formation of a Major Carboxylic Acid Byproduct | Hydrolysis: The primary cause is the reaction of the acyl chloride intermediate with water.[1][4] | Strict Anhydrous Technique: Dry solvents over molecular sieves or by distillation. Add the acyl chloride slowly to the amine solution to favor amidation over hydrolysis.[1] Consider running the reaction at a lower temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[4] |
| Difficult Purification / Multiple Spots on TLC | 1. N-Acylurea Formation (Route B): Rearrangement of the O-acylisourea intermediate.[9][10] 2. Symmetric Anhydride Formation: Reaction of the activated carboxylic acid with another molecule of the starting acid.[10] | 1. Add HOBt or OxymaPure: Including an additive like 1-hydroxybenzotriazole (HOBt) can suppress N-acylurea formation by forming a more stable active ester intermediate.[6][7][10] 2. Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent. 3. Purification Strategy: For DCU byproduct, filtration is effective.[6] For other impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable method. |
| Reaction is Sluggish or Stalls | 1. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. 2. Steric Hindrance: The ortho-bromo substituent can sterically hinder the approach of the nucleophile. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.[4] | 1. Solvent Selection: Use a solvent that effectively dissolves all reactants, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[13] 2. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (e.g., 12-16 hours) or gently warm the mixture after the initial addition of reagents.[4] 3. Use a More Powerful Coupling System: For Route B, consider using a stronger coupling agent like HATU in combination with a base like DIPEA.[4] |
Experimental Protocols & Methodologies
Protocol 1: Acyl Chloride Formation and Amination (Route A)
This protocol details the conversion of 2-bromo-5-fluorobenzoic acid to the acyl chloride, followed by reaction with cyclohexylamine.
Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-5-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[3]
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2-bromo-5-fluorobenzoyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold, stirring amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-bromo-N-cyclohexyl-5-fluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[4][14]
Protocol 2: Direct Amide Coupling with EDC/HOBt (Route B)
This protocol outlines a one-pot synthesis using a water-soluble carbodiimide.
-
To a round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), cyclohexylamine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a suitable solvent such as DCM or DMF.
-
Stir the mixture at room temperature to ensure dissolution.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the mixture.[4]
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove the water-soluble urea byproduct and any unreacted starting materials.[4]
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as described in Protocol 1.[4][14]
Visualizing the Workflow
To better understand the decision-making process in synthesizing 2-bromo-N-cyclohexyl-5-fluorobenzamide, the following diagrams illustrate the two primary synthetic routes.
Caption: Overview of the two primary synthetic pathways.
Caption: A logical flow for troubleshooting low reaction yields.
References
-
Madison, S. A., & Carnali, J. O. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, 52(31), 10518–10524. [Link]
-
C&EN. Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents. [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
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ResearchGate. pH Optimization of Amidation via Carbodiimides | Request PDF. [Link]
-
Jad, Y. E., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(18), 7119–7123. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? [Link]
- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
ResearchGate. Why did my amide syntesis does not work? [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Sekar, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 7, 1017–1023. [Link]
-
Chemguide. the preparation of amides. [Link]
-
Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
-
ChemWhat. 2-Bromo-N-cyclohexyl-5-fluorobenzamide CAS#: 951884-99-4. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
Khan Academy. Amide formation from acyl chloride. [Link]
-
PrepChem.com. Synthesis of N-cyclohexylbenzamide (Compound (2)-4). [Link]
-
Oakwood Chemical. 2-Amino-5-bromo-N-cyclohexylbenzamide. [Link]
-
PubChem. 2-bromo-N-cyclohexyl-5-fluorobenzamide. [Link]
- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]
-
ResearchGate. Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. [Link]
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Technical Support Center: Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Welcome to the Technical Support Center for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the synthesis of this compound. Our aim is to equip you with the knowledge to optimize your reaction conditions, improve yield and purity, and confidently troubleshoot any issues that may arise.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Issue 1: Low or No Yield of the Desired Product
A low yield is a frequent challenge in amide bond formation, especially when dealing with sterically hindered amines like cyclohexylamine.[1][2][3]
| Possible Cause | Recommended Solution | Scientific Rationale |
| Incomplete activation of 2-bromo-5-fluorobenzoic acid | If starting from the carboxylic acid, ensure your coupling reagent (e.g., HATU, EDC/HOBt) is fresh and used in the correct stoichiometry. Alternatively, convert the carboxylic acid to the more reactive 2-bromo-5-fluorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with cyclohexylamine. | Acyl chlorides are highly reactive electrophiles, and their use can often drive the reaction to completion, especially with less nucleophilic or sterically hindered amines.[4] |
| Steric Hindrance | Increase the reaction temperature to provide more energy to overcome the activation barrier. Consider using a less sterically demanding base, such as proton sponge, to avoid competition with the nucleophile. The addition of a catalyst like 4-DMAP can also accelerate the reaction.[1] | The bulky cyclohexyl group can sterically hinder the approach of the amine to the electrophilic carbonyl carbon. Higher temperatures and catalysts can help to overcome this kinetic barrier.[1][5] |
| Poor Nucleophilicity of Cyclohexylamine | Ensure the reaction is run under anhydrous conditions to prevent the formation of unreactive ammonium salts. Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct if starting from the acyl chloride. | Protonation of the amine by acidic byproducts will render it non-nucleophilic and halt the reaction.[1] |
| Decomposition of Starting Materials or Product | Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, consider lowering the reaction temperature and extending the reaction time. | Prolonged exposure to high temperatures or harsh reagents can lead to the degradation of starting materials or the desired product. |
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products.
| Observed Byproduct | Potential Cause | Preventative Measures |
| Unreacted 2-bromo-5-fluorobenzoic acid | Incomplete activation or reaction. | See "Low or No Yield" section. Ensure anhydrous conditions as water can hydrolyze the activated acid or acyl chloride.[4] |
| N,N'-dicyclohexylurea (if using carbodiimide coupling agents) | Reaction of the carbodiimide (e.g., DCC) with itself or with the activated carboxylic acid. | Use alternative coupling agents like HATU or convert the acid to the acyl chloride. |
| Diacylation of cyclohexylamine | Use of a large excess of the acylating agent. | Use a stoichiometry of 1:1 or a slight excess of the amine. Add the acyl chloride slowly to the reaction mixture containing the amine. |
Issue 3: Difficulty in Product Purification
Purification can be challenging due to the presence of unreacted starting materials or byproducts with similar polarities to the desired product.
| Problem | Recommended Solution |
| Product co-elutes with starting materials | Optimize your column chromatography conditions. A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate) is often effective. |
| Product is an oil or does not crystallize | If the product is an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Product contains colored impurities | Consider a charcoal treatment of the crude product solution before filtration and concentration. Recrystallization from a suitable solvent system can also remove colored impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-bromo-N-cyclohexyl-5-fluorobenzamide?
The most direct and common method is the acylation of cyclohexylamine with 2-bromo-5-fluorobenzoyl chloride.[7] This is typically performed in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[1] Alternatively, one can start from 2-bromo-5-fluorobenzoic acid and use a coupling agent to facilitate the amide bond formation.
Q2: How does the steric hindrance of the cyclohexyl group affect the reaction?
The bulky cyclohexyl group can significantly slow down the rate of reaction by sterically hindering the nitrogen's lone pair from attacking the carbonyl carbon of the acylating agent.[1][5] This can lead to lower yields and may require more forcing reaction conditions, such as higher temperatures or longer reaction times.
Q3: What are the best solvents for this reaction?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically good choices. The selection of solvent can influence the solubility of the reactants and the reaction rate.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (usually the acyl chloride or carboxylic acid) indicates the reaction is progressing. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What are the expected spectroscopic characteristics of 2-bromo-N-cyclohexyl-5-fluorobenzamide?
-
¹H NMR: Expect signals for the aromatic protons, a broad signal for the N-H proton, and a series of multiplets for the cyclohexyl protons.
-
¹³C NMR: Signals for the aromatic carbons (one bonded to bromine and one to fluorine will have characteristic shifts), the carbonyl carbon (around 165 ppm), and the carbons of the cyclohexyl ring.
-
FT-IR (cm⁻¹): An N-H stretch around 3300, a C=O stretch around 1650, aromatic C-H stretches around 3050, and C-N and C-Br stretches at lower wavenumbers.
-
Mass Spec (m/z): A molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity due to the isotopic abundance of bromine.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
This protocol details the synthesis from 2-bromo-5-fluorobenzoyl chloride and cyclohexylamine.
Materials:
-
2-bromo-5-fluorobenzoyl chloride
-
Cyclohexylamine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-bromo-5-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 2-bromo-N-cyclohexyl-5-fluorobenzamide
-
Suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
To maximize yield, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.[6]
Visualizations
Synthetic Workflow
Caption: A typical experimental workflow for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
-
ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]
- Pau, A., Boatto, G., Palomba, M., Asproni, B., Cerri, R., Palagiano, F., ... & Motola, G. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532.
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]
-
Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product?. [Link]
-
ResearchGate. (2017). Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone. [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]
-
PubChem. (n.d.). N-Cyclohexylbenzamide. [Link]
-
PubChem. (n.d.). 2-bromo-N-cyclohexyl-5-fluorobenzamide. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
Technical Support Center: Purification of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Welcome to the dedicated technical support guide for the purification of 2-bromo-N-cyclohexyl-5-fluorobenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we address common issues with practical, field-tested solutions and in-depth scientific explanations to guide you through successful purification.
Common Purification Challenges: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific problems you may be facing during your experiments.
Question 1: My final product is an impure solid with a low melting point. What are the likely contaminants?
Answer:
When synthesizing 2-bromo-N-cyclohexyl-5-fluorobenzamide, particularly via the common Schotten-Baumann reaction, several impurities can contaminate your final product.[1][2] Identifying these is the first step to effective purification.
The most probable impurities include:
-
Unreacted Starting Materials:
-
2-bromo-5-fluorobenzoic acid: This can be present if the initial conversion to the acyl chloride was incomplete, or if the acyl chloride hydrolyzed during the reaction.[3]
-
Cyclohexylamine: If an excess of the amine was used and not fully removed during the work-up.
-
-
Side-Reaction Products:
-
Hydrolysis of the acyl chloride: 2-bromo-5-fluorobenzoyl chloride is highly reactive and can readily react with any moisture present to revert to 2-bromo-5-fluorobenzoic acid.[3]
-
-
Residual Solvents: Solvents used in the reaction or work-up may be trapped in the solid.
To identify the impurities, we recommend using Thin Layer Chromatography (TLC). Spot your crude product alongside the starting materials (2-bromo-5-fluorobenzoic acid and cyclohexylamine) on a silica gel plate.
Question 2: How can I remove unreacted 2-bromo-5-fluorobenzoic acid and cyclohexylamine from my crude product?
Answer:
A standard aqueous work-up is highly effective for removing acidic and basic impurities.
Step-by-Step Work-up Protocol:
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate the basic cyclohexylamine, making it water-soluble and drawing it into the aqueous layer.
-
Basic Wash: Next, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic 2-bromo-5-fluorobenzoic acid, converting it to its water-soluble sodium salt, which will partition into the aqueous layer.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Question 3: My product is an oil and will not crystallize. What should I do?
Answer:
The inability to crystallize is a common issue, often due to the presence of impurities that disrupt the crystal lattice formation or because the product is a low-melting solid.
Here are some techniques to induce crystallization:
-
Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes) to the oil. Stir vigorously with a glass rod. This can often encourage the product to precipitate as a solid.
-
Solvent Screening for Recrystallization: The key is to find a solvent or solvent system where your product is sparingly soluble at room temperature but highly soluble when hot. For amide compounds, common choices include ethanol, isopropanol, acetone, ethyl acetate, or mixtures such as ethyl acetate/hexanes.[4][5]
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Column Chromatography: If crystallization fails, purifying the oil by column chromatography is the next logical step to remove impurities that may be inhibiting crystallization.
Question 4: I am performing column chromatography, but I am getting poor separation or decomposition of my product. What are the optimal conditions?
Answer:
Column chromatography is a powerful technique for purifying amides, but the choice of stationary and mobile phases is critical.[6]
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC first. A good starting point for N-aryl benzamides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] Gradually increase the polarity of the mobile phase (gradient elution) to effectively separate compounds with different polarities. |
| Product Decomposition on the Column | Silica gel can be slightly acidic, which may cause the degradation of sensitive amide compounds.[4] | 1. Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your mobile phase before packing the column. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. |
| Product Tailing | The compound is interacting too strongly with the stationary phase. | Add a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase to improve the peak shape. |
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Optimization: Use TLC to determine the optimal solvent system. A good starting point is a 4:1 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for your product.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting with the less polar mobile phase and gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC to isolate your pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-bromo-N-cyclohexyl-5-fluorobenzamide?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of cyclohexylamine with 2-bromo-5-fluorobenzoyl chloride in the presence of a base to neutralize the HCl byproduct.[1][2]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your reaction. Spot the reaction mixture alongside your starting materials on a silica gel plate. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progression.
Q3: What are the best storage conditions for 2-bromo-5-fluorobenzoyl chloride to prevent hydrolysis?
A3: 2-bromo-5-fluorobenzoyl chloride is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3]
Q4: Can I use recrystallization as the sole purification method?
A4: If your crude product is relatively clean and the impurities have significantly different solubilities than your desired compound, recrystallization can be sufficient. However, for complex mixtures with multiple byproducts, column chromatography followed by recrystallization is often necessary to achieve high purity.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Caption: General purification workflow for 2-bromo-N-cyclohexyl-5-fluorobenzamide.
References
- BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
- Edelmann, F. T. (2020). What is the best technique for amide purification?.
- Maiyam Group. (2025).
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
- University of Rochester, Department of Chemistry.
- BYJU'S. (2019). Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- Wikipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- The Royal Society of Chemistry. (2015).
- BenchChem. (2025).
- PubChem. N-Cyclohexylbenzamide.
- BenchChem. (2025). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
- NIH. (2022).
- Google Patents. (2014). 5-bromo-2-fluorobenzonitrile synthesis method.
- Juniper Publishers. (2018).
- El-Shaheny, R. (2021). Overview on liquid chromatography and its greener chemistry application. J. Anal. Pharm. Res, 10(2), 79-84.
Sources
Technical Support Center: Stability and Degradation of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Welcome to the dedicated technical support resource for 2-bromo-N-cyclohexyl-5-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation behavior. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your experimental results.
I. Understanding the Stability Profile of 2-bromo-N-cyclohexyl-5-fluorobenzamide
The chemical structure of 2-bromo-N-cyclohexyl-5-fluorobenzamide, featuring an amide linkage, a brominated and fluorinated aromatic ring, and a cyclohexyl moiety, presents several potential pathways for degradation. A thorough understanding of these vulnerabilities is the first step in developing robust analytical methods and stable formulations.
Frequently Asked Questions (FAQs): Core Stability Concerns
Q1: What are the primary chemical stability concerns for 2-bromo-N-cyclohexyl-5-fluorobenzamide?
A1: Based on its functional groups, the primary stability concerns are susceptibility to hydrolysis, photodecomposition, and to a lesser extent, oxidation.[1]
-
Hydrolysis: The amide bond is the most labile part of the molecule and is susceptible to cleavage under both acidic and basic conditions. This is often the primary degradation pathway observed in forced degradation studies.[1]
-
Photodecomposition: Brominated aromatic compounds can be sensitive to light. The energy from UV or even visible light can induce cleavage of the carbon-bromine bond, leading to debrominated impurities.
-
Oxidation: While less common for this structure, oxidative conditions could potentially lead to the formation of hydroxylated derivatives on the aromatic ring or other oxidative degradation products.[1]
Q2: What are the likely degradation products of 2-bromo-N-cyclohexyl-5-fluorobenzamide?
A2: The most probable degradation products arise from the hydrolysis of the amide bond. This cleavage would yield 2-bromo-5-fluorobenzoic acid and cyclohexylamine .[1] Under photolytic stress, you might observe the formation of N-cyclohexyl-5-fluorobenzamide (a debrominated product). Secondary degradation products could also form under harsh stress conditions.[2][3]
II. Forced Degradation Study: A Practical Guide
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[2][4] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3][5] Over-stressing can lead to the formation of secondary degradants that may not be relevant to the actual stability of the product under normal storage conditions.[2][3]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of 2-bromo-N-cyclohexyl-5-fluorobenzamide under various stress conditions as mandated by ICH guidelines.[6][7]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-bromo-N-cyclohexyl-5-fluorobenzamide in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Monitor at regular intervals (e.g., 2, 4, 8, 24 hours).[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature. Monitor at shorter intervals (e.g., 1, 2, 4, 8 hours) due to potentially faster degradation.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light. Monitor over 24 hours.[1]
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.[1]
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.[1][6]
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
Proposed Degradation Pathways Diagram
Caption: Proposed degradation pathways for 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Illustrative Data from Forced Degradation Study
The following table summarizes expected outcomes from a forced degradation study.
| Stress Condition | Reagent/Condition | Time | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15.2% | 2-bromo-5-fluorobenzoic acid, Cyclohexylamine |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 18.5% | 2-bromo-5-fluorobenzoic acid, Cyclohexylamine |
| Oxidation | 3% H₂O₂ | 24 hours | 3.1% | Minor, unidentified polar impurities |
| Thermal (Solid) | 70°C | 48 hours | < 1% | No significant degradation |
| Photolysis | ICH Q1B | - | 8.9% | N-cyclohexyl-5-fluorobenzamide |
III. Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound without interference from any degradation products, process impurities, or other excipients.[2]
Experimental Protocol: HPLC Method Development
Objective: To develop a reversed-phase HPLC method capable of separating 2-bromo-N-cyclohexyl-5-fluorobenzamide from its potential degradation products.
Starting Point Methodology:
-
HPLC System and Column:
-
System: A standard HPLC or UHPLC system with a PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[1]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax determined from UV scan)
-
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study to evaluate the separation of the parent peak from any new peaks that appear.
Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
IV. Troubleshooting Guide for HPLC Analysis
Frequently Asked Questions (FAQs): Common HPLC Issues
Q3: My peak for 2-bromo-N-cyclohexyl-5-fluorobenzamide is tailing. What should I do?
A3: Peak tailing for benzamides is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[8][9] Here’s a systematic approach to resolve this:
-
Adjust Mobile Phase pH: The most effective solution is often to lower the pH of the aqueous mobile phase to below 3 using an acid like formic acid or trifluoroacetic acid. This protonates the silanol groups (Si-OH), minimizing their interaction with the basic amide.[8][10]
-
Use a High-Quality End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[8]
-
Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[8][11]
Q4: How do I confirm that my analytical peak is pure and not co-eluting with a degradant?
A4: Peak purity analysis is essential for a stability-indicating method.[12]
-
Photodiode Array (PDA) Detector: A PDA detector scans across the entire UV spectrum for the duration of the peak. The software can then compare the spectra at the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is considered spectrally pure. A "purity angle" that is less than the "purity threshold" indicates a pure peak.[12][13]
-
LC-MS: Coupling your HPLC to a mass spectrometer is a more definitive way to assess peak purity. If a single mass-to-charge ratio (m/z) is detected across the peak, it confirms the presence of a single compound.[14]
Q5: I see more degradation than expected, or new peaks appear over time in my stressed samples. What could be happening?
A5: This could be due to secondary degradation . The initial degradation products formed under stress conditions may themselves be unstable and degrade further into other compounds. This is more likely to occur when over-stressing the sample (i.e., degradation significantly exceeding 20%).[2][3] To investigate this, it's important to analyze samples at multiple time points during the forced degradation study to observe the formation and potential subsequent decline of primary degradation products.
V. References
-
BenchChem. (2025). Assessing and improving the stability of N-cyclohexyl-2-phenoxybenzamide.
-
BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of benzamides.
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
-
Nassivera, T., et al. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International.
-
BenchChem. (2025). Troubleshooting Peak Tailing in HPLC Analysis of Benzamide Compounds: A Technical Support Guide.
-
Klick, S. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
-
Nageswari, A., & Reddy, K. R. (2018). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online.
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
-
Luminati, A. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC?. ResearchGate.
-
Hichrom. (n.d.). HPLC Troubleshooting Guide.
-
MedCrave. (2016). Forced degradation studies. MedCrave online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. acdlabs.com [acdlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurity profiles associated with this important synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Overview of the Synthesis
The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide is a standard amidation reaction. It typically proceeds by activating the carboxylic acid of 2-bromo-5-fluorobenzoic acid, most commonly by converting it to an acyl chloride with a reagent like thionyl chloride (SOCl₂), followed by a nucleophilic acyl substitution reaction with cyclohexylamine.[1][2] While straightforward in principle, the purity of the final product is highly dependent on the quality of the starting materials and the precise control of reaction conditions.
Frequently Asked Questions (FAQs) About Common Impurities
This section addresses the most common questions regarding impurities that can compromise the yield, purity, and overall quality of your final product.
Q1: What are the primary sources of impurities in this synthesis?
Impurities in the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide can be broadly categorized into three main sources:
-
Starting Material Impurities: Contaminants present in the commercial or synthesized batches of 2-bromo-5-fluorobenzoic acid and cyclohexylamine.
-
Side-Reaction Products: Unwanted chemical transformations that occur in parallel to the main amidation reaction.
-
Incomplete Reactions & Degradation: Residual starting materials or subsequent degradation of the product.
The table below summarizes the most frequently encountered impurities.
| Impurity Name | Structure | Source Category |
| Unreacted 2-bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | Incomplete Reaction / Side Reaction (Hydrolysis) |
| Isomeric Aminobenzamides | C₁₃H₁₅BrFNO | Starting Material Impurity |
| Dicyclohexylamine-derived Amide | C₁₉H₂₆BrFNO | Starting Material Impurity |
| Aniline-derived Amide | C₁₃H₁₀BrFNO | Starting Material Impurity |
| 2-bromo-5-fluorobenzoic anhydride | C₁₄H₆Br₂F₂O₃ | Side Reaction |
Q2: My 2-bromo-5-fluorobenzoic acid starting material is only 96% pure. What impact will this have?
Using a starting material with lower purity, such as 96%, can introduce significant challenges. The synthesis of 2-bromo-5-fluorobenzoic acid often involves the bromination of 2-fluorobenzoic acid, which can lead to the formation of regioisomers.[3][4]
-
Key Impurities to Expect:
-
3-Bromo-2-fluorobenzoic acid: An isomer formed during the bromination step.
-
3,5-Dibromo-2-fluorobenzoic acid: An over-brominated byproduct.[3]
-
Unreacted 2-fluorobenzoic acid: The original starting material for the bromination.
-
These acidic impurities will react with cyclohexylamine in parallel with your primary starting material, leading to the formation of the corresponding amide impurities (e.g., 3-bromo-N-cyclohexyl-2-fluorobenzamide). These impurities are often difficult to remove from the final product due to their very similar polarity, solubility, and chromatographic behavior.
Expert Insight: The presence of these isomers is a primary reason for failed batches or low-purity final products. It is crucial to either source starting material with >99% purity or implement a purification step (such as recrystallization) for the benzoic acid derivative prior to the amidation reaction.
Q3: What are the common impurities in cyclohexylamine and how do they affect the reaction?
Commercial cyclohexylamine, while generally of high purity, can contain trace amounts of related compounds that will participate in the reaction.[5] The most common impurities specified in commercial grades are:
-
Dicyclohexylamine (≤0.5%): A secondary amine that will react with the activated acyl chloride to form 2-bromo-N,N-dicyclohexyl-5-fluorobenzamide .
-
Aniline (≤0.1%): An aromatic amine that will form 2-bromo-N-phenyl-5-fluorobenzamide .
-
Cyclohexanol (≤0.2%): An alcohol that can react with the acyl chloride to form an ester, cyclohexyl 2-bromo-5-fluorobenzoate .[6]
While these are typically present at low levels, their presence can become significant in large-scale syntheses or when very high purity of the final product is required.
Q4: When using thionyl chloride (SOCl₂) for acid activation, what side reactions can occur?
The use of thionyl chloride is an effective method for forming the acyl chloride intermediate, but it requires careful handling and control.[1][7]
-
Hydrolysis: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis. Any moisture in the reaction vessel, solvents, or starting materials will convert the acyl chloride back to 2-bromo-5-fluorobenzoic acid. This results in unreacted starting material in your final product.
-
Imidoyl Chloride Formation: Using a large excess of thionyl chloride, especially at elevated temperatures, can lead to a reaction with the newly formed amide product. The amide tautomer can react to form an imidoyl chloride, which can lead to further downstream impurities upon workup.[8]
-
Anhydride Formation: The acyl chloride can react with a molecule of unreacted 2-bromo-5-fluorobenzoic acid to form the corresponding anhydride. This species is also reactive towards the amine but introduces an additional equivalent of the benzoic acid into the reaction mixture upon reacting, complicating stoichiometry and workup.
Trustworthiness Protocol: To ensure complete conversion to the acyl chloride before adding the amine, you can perform an in-process check. Withdraw a small aliquot of the reaction mixture (after the SOCl₂ step), quench it with anhydrous methanol, and analyze the sample by GC-MS. The presence of the methyl ester (methyl 2-bromo-5-fluorobenzoate) and the absence of the starting carboxylic acid confirms complete activation.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Actions & Solutions |
| High levels of unreacted 2-bromo-5-fluorobenzoic acid in the final product. | 1. Incomplete acyl chloride formation.2. Moisture contamination hydrolyzing the acyl chloride.3. Insufficient reaction time or temperature for the amidation step. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.2. Optimize Acyl Chloride Formation: Use a slight excess of thionyl chloride (1.2-1.5 equivalents). Consider refluxing in a suitable solvent (e.g., toluene or DCM) for 1-2 hours to ensure complete conversion.[2]3. Remove Excess SOCl₂: Before adding the amine, remove excess thionyl chloride under reduced pressure. This prevents side reactions with the product.[8]4. Verify Amine Addition: Add the cyclohexylamine slowly at a reduced temperature (e.g., 0 °C) to control the exotherm. Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC/LC-MS. |
| Presence of an unknown peak in LC-MS with a mass corresponding to an isomeric amide. | 1. The 2-bromo-5-fluorobenzoic acid starting material was contaminated with regioisomers. | 1. Analyze Starting Material: Before starting the synthesis, run a high-resolution HPLC or LC-MS analysis on your batch of 2-bromo-5-fluorobenzoic acid to confirm its isomeric purity.2. Purify Starting Material: If isomers are detected, purify the acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).3. Chromatographic Purification: If the impurity is already in the final product, purification will require careful column chromatography, potentially using a multi-solvent gradient system to achieve separation. |
| Low yield and a sticky or oily product that is difficult to crystallize. | 1. Presence of multiple impurities (starting materials, side-products) acting as crystallization inhibitors.2. Excess base or salts from the reaction workup have not been fully removed. | 1. Perform a Liquid-Liquid Extraction: During workup, wash the organic layer thoroughly. Use a dilute acid wash (e.g., 1M HCl) to remove excess amines (cyclohexylamine, base catalyst), followed by a bicarbonate wash (e.g., sat. NaHCO₃) to remove any unreacted carboxylic acid, and finally a brine wash to remove residual salts.2. Solvent Selection for Crystallization: Experiment with various solvent systems for recrystallization. A good starting point is an isopropanol/water or ethyl acetate/heptane system. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor. |
References
- Cyclohexylamine (C6H13N) properties. WebQC.Org.
- Cyclohexylamine 108-91-8 wiki. Guidechem.
- What is 2-Bromo-5-fluorobenzoic acid and how is it synthesized? - FAQ. Guidechem.
-
Cyclohexylamine . Wikipedia. [Link]
- CYCLOHEXYLAMINE.
-
Chemistry of Amides . Chemistry LibreTexts. [Link]
- Synthetic method of 2-halogen-5-bromobenzoic acid.
-
What is the effect of excess thionyl chloride on amide formation? . ResearchGate. [Link]
- How is 5-Bromo-2-fluorobenzoic acid prepared? - FAQ. Guidechem.
- Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
- Amide Synthesis. Fisher Scientific.
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . RSC Advances. [Link]
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- 2. Amide Synthesis [fishersci.co.uk]
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- 4. Page loading... [wap.guidechem.com]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Solubility of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Prepared by: Senior Application Scientist, Formulations Division
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-bromo-N-cyclohexyl-5-fluorobenzamide. Given its chemical structure, this compound is anticipated to have low aqueous solubility, a common hurdle in experimental biology and pharmaceutical development. This document provides a structured, question-and-answer-based approach to systematically evaluate and overcome these solubility issues.
Part 1: Initial Assessment & Understanding the Molecule
This section addresses the fundamental questions to ask before attempting any solubility enhancement technique. A proper baseline understanding is critical for selecting an appropriate and effective strategy.
Q1: Why is 2-bromo-N-cyclohexyl-5-fluorobenzamide expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound can be predicted by analyzing its molecular structure. It is a classic example of a "brick-dust" molecule, which often combines high lipophilicity with a stable crystalline structure.
-
Hydrophobic Moieties: The structure contains two significant non-polar groups: a brominated and fluorinated benzene ring and a cyclohexyl ring. Both of these fragments are hydrophobic, meaning they are repelled by water and prefer lipophilic (fat-like) environments.
-
Molecular Size and Halogenation: The presence of bromine and fluorine atoms increases the molecular weight and lipophilicity (LogP value) of the compound. Larger molecules are generally more difficult for solvent molecules to surround and dissolve.[1]
-
Amide Group: While the central amide (-CONH-) group is polar and capable of forming hydrogen bonds, its contribution to overall solubility is often insufficient to overcome the hydrophobicity of the rest of the molecule.
-
Crystal Lattice Energy: Poorly soluble compounds often pack tightly into a stable crystal lattice. A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated by water, further limiting solubility.[2]
Q2: What is the first experiment I should conduct?
A2: The first and most crucial step is to determine the baseline equilibrium solubility of your current compound batch in your primary experimental medium (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4). This quantitative value serves as the benchmark against which all enhancement strategies will be measured. Without this baseline, it is impossible to assess the effectiveness of your efforts.
Q3: How do I accurately measure the aqueous solubility of my compound?
A3: The "gold standard" for measuring equilibrium solubility is the shake-flask method .[3] This method ensures that the solution is fully saturated with the compound. The resulting concentration is then typically quantified using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Baseline Solubility Determination via Shake-Flask & HPLC
-
Preparation: Add an excess amount of 2-bromo-N-cyclohexyl-5-fluorobenzamide (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of your chosen aqueous solvent (e.g., PBS, pH 7.4) in a glass vial. The key is to have visible, undissolved solid material at the end of the experiment.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure saturation is complete.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle. To remove any remaining suspended particles, filter the supernatant through a 0.22 µm syringe filter (a low-binding filter material like PVDF is recommended) or centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) and carefully collect the supernatant. This step is critical to avoid artificially high results from undissolved particulates.
-
Quantification (HPLC):
-
Prepare a series of calibration standards of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at known concentrations.
-
Dilute an aliquot of your saturated aqueous sample with the same organic solvent to ensure it falls within the range of your calibration curve.
-
Analyze the standards and the diluted sample by a validated HPLC-UV method.
-
Calculate the concentration in the diluted sample using the calibration curve and then factor in the dilution to determine the final equilibrium solubility (e.g., in µg/mL or µM).
-
Part 2: Troubleshooting Guide – Core Solubility Enhancement Strategies
Once you have a baseline solubility value, you can explore various techniques to improve it. The choice of method depends on the desired fold-increase, the experimental context (e.g., in vitro assay vs. in vivo formulation), and the compound's properties.
Strategy 1: Co-solvency
Q4: How can a co-solvent increase the solubility of my compound?
A4: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[4][5][6] This polarity reduction makes the aqueous environment more hospitable to hydrophobic molecules like 2-bromo-N-cyclohexyl-5-fluorobenzamide, effectively increasing its solubility.[7] This is often the quickest and easiest method for early-stage in vitro experiments.
Q5: Which co-solvents should I screen first, and what are the potential downsides?
A5: Start with co-solvents that are common and have well-understood properties. The main downside is that high concentrations of organic solvents can be toxic to cells in biological assays or cause unwanted physiological effects in vivo. Therefore, the goal is always to use the lowest percentage of co-solvent necessary.
| Co-Solvent | Typical Starting % (v/v) | Key Characteristics & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power for many compounds. Can be cytotoxic above 0.5-1% in many cell-based assays. |
| Ethanol (EtOH) | 5-20% | Good solubilizing power, commonly used in formulations. Can cause protein precipitation or cellular stress at higher concentrations.[4] |
| Propylene Glycol (PG) | 5-30% | A common pharmaceutical excipient with low toxicity. Can be viscous.[4] |
| Polyethylene Glycol 400 (PEG 400) | 5-40% | Low toxicity, widely used in drug formulations. Less volatile than ethanol.[4][] |
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of your compound at a high concentration (e.g., 10-50 mM) in 100% of each co-solvent you wish to test (e.g., DMSO, Ethanol).
-
In separate vials, prepare a series of solvent blends (e.g., 5%, 10%, 20%, 40% co-solvent in your aqueous buffer).
-
Add a small volume of your compound's concentrated stock solution to each solvent blend to achieve your target final concentration.
-
Vortex briefly and observe for any precipitation immediately and after a set time (e.g., 1-2 hours).
-
The optimal co-solvent system is the one that uses the lowest percentage of organic solvent while keeping your compound fully dissolved.
Strategy 2: pH Adjustment
Q6: Can I improve the solubility of this compound by changing the pH?
A6: Likely not to a significant degree. The amide functional group is generally considered neutral. While it can be protonated or deprotonated, this typically requires extreme pH values (pH < 1 or pH > 14) that are not compatible with biological experiments.[9] Unlike compounds with acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups, which can be readily ionized to form soluble salts, 2-bromo-N-cyclohexyl-5-fluorobenzamide lacks an easily ionizable center. A quick pH-solubility screen is simple to perform but is a low-probability strategy for this class of compound.[][10]
Strategy 3: Surfactant-Mediated Solubilization
Q7: How do surfactants improve solubility?
A7: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[11] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the water, creating a stable, soluble nanoparticle with the drug hidden inside.[12][13][14]
Q8: What types of surfactants are suitable for lab research?
A8: For biological research, non-ionic surfactants are generally preferred due to their lower potential for disrupting cell membranes and denaturing proteins compared to ionic (anionic or cationic) surfactants.[15]
-
Polysorbate 80 (Tween® 80): A very common non-ionic surfactant used in pharmaceutical formulations.
-
Polysorbate 20 (Tween® 20): Similar to Polysorbate 80, often used in biochemical assays.
-
Kolliphor® RH 40 (Cremophor® RH 40): A polyoxyl 40 hydrogenated castor oil, another widely used non-ionic solubilizer.
-
Sodium Dodecyl Sulfate (SDS): An example of an anionic surfactant. It is a powerful solubilizer but is often denaturing and harsh on cells, making it more suitable for analytical applications than for live-cell assays.
Experimental Protocol: Surfactant Screening
-
Prepare a series of surfactant solutions in your aqueous buffer at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). Ensure these concentrations are above the known CMC of the surfactant.
-
Add an excess amount of 2-bromo-N-cyclohexyl-5-fluorobenzamide to each solution.
-
Perform the shake-flask method as described in Part 1 (24-48h equilibration).
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the amount of dissolved compound using HPLC to determine the solubility in each surfactant solution.
Strategy 4: Amorphous Solid Dispersions
Q9: What is a solid dispersion and why is it effective?
A9: A solid dispersion is a system where the drug (guest) is dispersed within a solid hydrophilic polymer (host or carrier).[16][17][18] The most effective solid dispersions are amorphous, meaning the drug no longer exists in its highly ordered, low-solubility crystalline form.[2] By trapping the drug in a high-energy, amorphous state and surrounding it with a water-soluble polymer, its dissolution rate and apparent solubility can be dramatically increased.[19] This is an advanced technique typically used for developing oral drug formulations.
Q10: How can I prepare a solid dispersion in a research lab setting?
A10: The solvent evaporation method is highly accessible for lab-scale preparations.[16] It involves dissolving both the drug and a carrier polymer in a common organic solvent and then removing the solvent, leaving a solid matrix of the drug dispersed in the polymer.
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation)
-
Carrier Selection: Choose a hydrophilic polymer. Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000) are excellent starting points.[2][16]
-
Solvent Selection: Find a volatile organic solvent that dissolves both your compound and the chosen polymer (e.g., methanol, ethanol, or acetone).
-
Dissolution: Prepare a solution by dissolving a defined ratio of drug-to-polymer (e.g., 1:2, 1:5, 1:10 by weight) in the chosen solvent.
-
Evaporation: Remove the solvent using a rotary evaporator to form a thin film on the flask wall. Further dry the film under high vacuum for several hours to remove all residual solvent.
-
Processing: Scrape the resulting solid from the flask. It can be gently ground into a fine powder.
-
Evaluation: Test the dissolution properties of this new solid dispersion powder compared to your original crystalline compound. You should observe a much faster and higher concentration of the drug dissolving in an aqueous buffer.
Part 3: Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for tackling the solubility of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]
-
Wisdomlib. (n.d.). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Retrieved from [Link]
-
NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Wisdomlib. (n.d.). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
ResearchGate. (n.d.). pH Optimization of Amidation via Carbodiimides. Retrieved from [Link]
-
PubMed. (n.d.). pH adjustment schedule for the amide local anesthetics. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Retrieved from [Link]
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- 19. japer.in [japer.in]
Technical Support Center: Stability Studies of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Welcome to the technical support center for 2-bromo-N-cyclohexyl-5-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for stability testing. Understanding the stability profile of this molecule is critical for ensuring its quality, safety, and efficacy throughout its lifecycle. This document provides troubleshooting advice, frequently asked questions, and validated experimental protocols grounded in established scientific principles and regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Q1: What are the most likely degradation pathways for 2-bromo-N-cyclohexyl-5-fluorobenzamide?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would yield 2-bromo-5-fluorobenzoic acid and cyclohexylamine as primary products. Amide hydrolysis is a common degradation route for many pharmaceuticals.[1][2]
-
Photodegradation: Aromatic halides, particularly bromo-substituted compounds, can be sensitive to light. The carbon-bromine bond is weaker than the carbon-fluorine bond and can undergo photolytic cleavage, potentially leading to debromination or other complex rearrangements.[3] Conducting studies in accordance with ICH Q1B guidelines is essential to characterize this liability.[4][5][6]
-
Thermal Degradation: While generally stable at ambient temperatures, exposure to high heat can induce decomposition. The degradation pathway under thermal stress may be complex, but could involve cleavage of the amide bond or reactions involving the halogen substituents. High-temperature conditions can break the carbon-fluorine bond, potentially forming toxic byproducts like hydrogen fluoride.[7]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Initial recommendations would be to store the drug substance in a well-closed container, protected from light, at controlled room temperature (20-25°C). However, the definitive storage conditions must be established through formal long-term and accelerated stability studies as prescribed by ICH Q1A(R2) guidelines.[8][9][10]
Q3: Which analytical technique is most suitable for a stability-indicating study of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the industry standard. The method must be capable of separating the intact parent compound from all potential degradation products and process-related impurities. Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness. A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment and provide UV spectral information about the degradants.
Q4: Why are forced degradation studies necessary if I am already conducting long-term stability testing?
A4: Forced degradation (or stress testing) studies are a regulatory requirement and a critical component of drug development for several reasons:[11][12][13]
-
Method Development: They help develop and validate a stability-indicating analytical method by generating the likely degradation products.[11][12]
-
Pathway Elucidation: They provide insight into the intrinsic stability of the molecule and its potential degradation pathways.[11]
-
Formulation & Packaging: The information helps in developing a stable formulation and selecting appropriate packaging to protect the drug product from environmental factors like light and moisture.[12]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your stability studies.
Q1: My assay value is decreasing over time, but I don't see any new peaks in my HPLC chromatogram. What is happening?
A1: This is a common and challenging issue. The "disappearing" mass suggests one of several possibilities:
-
Co-elution: A degradation product may be co-eluting with the parent peak.
-
Solution: Check the peak purity of the main peak using a PDA detector. If peak purity fails, modify your HPLC method (e.g., change the gradient slope, mobile phase composition, or column chemistry) to resolve the co-eluting species.
-
-
Poor Chromophoric Properties: The degradant may lack a significant UV chromophore at the analytical wavelength used for the parent compound.
-
Solution: Re-analyze the samples at a lower wavelength (e.g., 210 nm) where more organic molecules absorb. Also, utilize a mass spectrometer (LC-MS) as a detector, which does not rely on UV absorbance, to search for potential degradants.
-
-
Formation of Volatile or Insoluble Degradants: The degradation products might be volatile and lost during sample preparation, or they may have precipitated out of the solution.
-
Solution: For potential volatility, use gas chromatography-mass spectrometry (GC-MS) for headspace analysis. For insolubility, visually inspect your sample vials for any precipitate. If observed, attempt to dissolve it in a stronger solvent and analyze the resulting solution.
-
Q2: My photostability study shows significant degradation, but my dark control sample also shows a loss in assay value. How do I interpret this?
A2: This indicates that the degradation is not solely due to light exposure. The most likely cause is thermal stress. Photostability chambers generate heat from the lamps.
-
Causality: The ICH Q1B guideline recommends controlling the temperature to minimize the effect of localized temperature changes or including a dark control in the same environment.[5] If the dark control degrades, it suggests a contribution from thermal degradation.
-
Troubleshooting Steps:
-
Verify Chamber Temperature: Ensure your photostability chamber's temperature is properly controlled and monitored.
-
Isolate Thermal Component: Quantify the degradation in the dark control. This value represents the thermal degradation component under the study conditions.
-
Calculate Net Photodegradation: Subtract the degradation observed in the dark control from the total degradation in the light-exposed sample to determine the true extent of photodegradation.
-
Refine Study: If thermal degradation is excessive, consider using a chamber with better temperature control or reducing the exposure time.
-
Q3: I am struggling to achieve the target 5-20% degradation during my forced degradation studies. What should I do?
A3: This suggests the molecule is relatively stable under the applied stress conditions. The goal of forced degradation is to generate sufficient degradation for analytical purposes without destroying the molecule entirely.
-
Strategy: Incrementally increase the harshness of the stress conditions. Avoid using extreme conditions from the outset, as this can lead to unrealistic degradation pathways.
| Stress Condition | Initial Approach | Escalation Strategy |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Increase acid concentration (e.g., to 1 M HCl), increase temperature (e.g., to 80°C), or extend duration. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Increase base concentration (e.g., to 1 M NaOH), increase temperature, or extend duration. |
| Oxidation | 3% H₂O₂ at room temp for 24h | Increase H₂O₂ concentration (e.g., to 30%), increase temperature, or add a metal catalyst (e.g., FeCl₃) if scientifically justified. |
| Thermal | 80°C for 48h (Solid State) | Increase temperature in 10-20°C increments. Note the compound's melting point to avoid phase changes. |
Q4: My mass balance in the forced degradation studies is below 90%. How can I account for the missing active substance?
A4: Poor mass balance is a red flag indicating that not all degradation products are being accounted for. A good mass balance (typically 95-105%) provides confidence in the stability-indicating nature of the method.
-
Troubleshooting Workflow: The following decision tree can guide your investigation.
Caption: Decision tree for troubleshooting poor mass balance.
Part 3: Key Experimental Protocols
These protocols provide a starting point for your internal procedures. They must be adapted and validated for your specific equipment and laboratory conditions.
Protocol 1: Forced Degradation Study
This protocol is designed to meet the requirements of ICH guidelines.[4][8][11]
Objective: To generate potential degradation products of 2-bromo-N-cyclohexyl-5-fluorobenzamide and to test the specificity of the stability-indicating analytical method.
Materials:
-
2-bromo-N-cyclohexyl-5-fluorobenzamide
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl. Heat at 80°C.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Heat at 80°C.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat a sample of the stock solution at 80°C.
-
Thermal Degradation (Solid): Place a known quantity of the solid compound in a vial and heat at a temperature below its melting point (e.g., 105°C).
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[4][5] Maintain a dark control sample at the same temperature.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a target concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank by the stability-indicating HPLC method.
Caption: Predicted primary degradation pathways.
Note: The actual chemical structure images are placeholders and would be generated in a live environment.
Hydrolysis Pathway: The amide bond is cleaved, yielding 2-bromo-5-fluorobenzoic acid and cyclohexylamine. [1][2][14]Photodegradation Pathway: The C-Br bond is cleaved by light energy, resulting in the formation of N-cyclohexyl-5-fluorobenzamide. [3]
References
-
International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Available from: [Link]
-
National Council of Educational Research and Training. Amines - NCERT. Available from: [Link]
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International Council for Harmonisation. ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). Available from: [Link]
- Patel, H., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences.
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European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). Available from: [Link]
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StudyForce. (2019). Hydrolysis of Amides. YouTube. Available from: [Link]
- Li, Y., et al. (2023). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS)
-
International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
- Kim, H., et al. (2022).
- Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Singh, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure.
- Al-Raoush, R., et al. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. MDPI.
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. (2025). Available from: [Link]
- Harayama, T., et al. (2006). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology.
- Fine, D., et al. (2013).
- Stiborova, H., et al. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)
-
The Organic Chemistry Tutor. (2021). Amide Hydrolysis. YouTube. Available from: [Link]
-
U.S. Food & Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. (2025). Available from: [Link]
- Liu, X., et al. (2026). From Coal to Carbon Quantum Dots by Chemical Oxidation: Effects of Synthesis Conditions and Coal Chemical Structure. MDPI.
- de Oliveira, A., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas.
- Ghiasi, R., et al. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.
-
U.S. Food & Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. (1996). Available from: [Link]
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Altarawneh, M., et al. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids.
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
PubChem. 5-Bromo-N-(1-ethylpropyl)-2-fluorobenzamide. National Center for Biotechnology Information. Available from: [Link]
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
-
ChemBK. 2-bromo-5-hydroxybenzoic acid. Available from: [Link]
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PubChem. 5-Bromo-N-cyclohexyl-2-furamide. National Center for Biotechnology Information. Available from: [Link]
- Brümmer, H. (2011).
-
PubChem. 5-Bromo-N-cyclohexyl-2,4-difluorobenzamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Bromo-5-fluorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-bromo-N-cyclohexyl-5-fluorobenzamide
This guide provides an in-depth technical analysis for confirming the structure of 2-bromo-N-cyclohexyl-5-fluorobenzamide, a novel compound with potential applications in drug discovery and development. Recognizing the critical importance of unambiguous structural verification, we present a comparative approach, contrasting the expected analytical data of the target molecule with that of a well-characterized reference compound, N-cyclohexylbenzamide. This methodology allows for a clear understanding of the influence of the bromo and fluoro substituents on the spectroscopic and spectrometric properties.
This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the synthesis and structural confirmation of new chemical entities. The protocols and analyses herein are designed to be self-validating, providing a comprehensive and reliable reference.
Introduction: The Rationale for Structural Confirmation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, unequivocal confirmation of the chemical structure of a newly synthesized compound is a cornerstone of chemical and pharmaceutical research. In the case of 2-bromo-N-cyclohexyl-5-fluorobenzamide, the presence of bromine and fluorine atoms, along with a chiral cyclohexyl moiety, introduces complexities that demand a multi-faceted analytical approach for complete characterization.
This guide will detail a proposed synthetic route and the subsequent analytical workflow for confirming the structure of 2-bromo-N-cyclohexyl-5-fluorobenzamide. By comparing its spectral data with that of the simpler analogue, N-cyclohexylbenzamide, we can confidently assign the observed signals and fragmentation patterns, thereby validating the intended molecular architecture.
Synthetic Strategy: A Pathway to 2-bromo-N-cyclohexyl-5-fluorobenzamide
The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide can be efficiently achieved through a two-step process, commencing with the commercially available 2-bromo-5-fluorobenzoic acid.
Caption: Proposed synthetic route for 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Experimental Protocol: Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Part A: Synthesis of 2-bromo-5-fluorobenzoyl chloride
-
To a stirred solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.
-
Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-5-fluorobenzoyl chloride, which can be used in the next step without further purification.
Part B: Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
-
Dissolve cyclohexylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/g of amine).
-
Cool the solution to 0 °C and add a solution of the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Structural Elucidation: A Comparative Spectroscopic and Spectrometric Analysis
The following sections detail the expected analytical data for 2-bromo-N-cyclohexyl-5-fluorobenzamide and compare it with the known data for N-cyclohexylbenzamide. This comparative approach is crucial for validating the successful synthesis and confirming the structure of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.
Table 1: Comparison of ¹H NMR Spectral Data
| Assignment | N-cyclohexylbenzamide (Predicted, δ ppm) | 2-bromo-N-cyclohexyl-5-fluorobenzamide (Predicted, δ ppm) | Rationale for Predicted Shifts |
| Aromatic-H | 7.7-7.8 (m, 2H), 7.4-7.5 (m, 3H) | 7.6-7.7 (dd, 1H), 7.3-7.4 (dd, 1H), 7.1-7.2 (m, 1H) | The electron-withdrawing effects of the bromine and fluorine atoms will deshield the aromatic protons, causing a downfield shift. The coupling patterns will be more complex due to F-H coupling. |
| NH | 6.0-6.2 (d, 1H) | 6.1-6.3 (d, 1H) | The chemical environment of the amide proton is similar in both compounds. |
| CH-N (cyclohexyl) | 3.8-4.0 (m, 1H) | 3.8-4.0 (m, 1H) | The substituent effects on the benzoyl ring are not expected to significantly influence the chemical shift of this proton. |
| CH₂ (cyclohexyl) | 1.1-2.1 (m, 10H) | 1.1-2.1 (m, 10H) | The cyclohexyl protons are distant from the aromatic ring and their chemical shifts are not expected to be significantly affected. |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: Comparison of ¹³C NMR Spectral Data
| Assignment | N-cyclohexylbenzamide (Predicted, δ ppm) | 2-bromo-N-cyclohexyl-5-fluorobenzamide (Predicted, δ ppm) | Rationale for Predicted Shifts |
| C=O | ~167 | ~165 | The electron-withdrawing groups on the aromatic ring may cause a slight upfield shift of the carbonyl carbon. |
| Aromatic C-Br | - | ~118 (d, JCF) | The carbon directly attached to bromine will appear as a doublet due to coupling with the fluorine atom. |
| Aromatic C-F | - | ~160 (d, 1JCF) | The carbon directly attached to fluorine will show a large one-bond coupling constant. |
| Aromatic CH | 126-132 | 115-135 | The chemical shifts of the aromatic carbons will be influenced by the inductive and mesomeric effects of the bromine and fluorine substituents, and will exhibit C-F coupling. |
| CH-N (cyclohexyl) | ~49 | ~49 | Minimal change expected. |
| CH₂ (cyclohexyl) | 25-33 | 25-33 | Minimal change expected. |
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For 2-bromo-N-cyclohexyl-5-fluorobenzamide, a single resonance is expected in the typical range for an aromatic C-F bond. The multiplicity of this signal will be a doublet of doublets due to coupling with the ortho and meta protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Caption: Predicted mass spectral fragmentation of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Table 3: Comparison of Mass Spectrometry Data
| Ion | N-cyclohexylbenzamide (m/z) [1] | 2-bromo-N-cyclohexyl-5-fluorobenzamide (m/z) | Notes |
| [M]⁺˙ | 203 | 300/302 | The molecular ion peak for the target compound will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M - C₆H₁₁N]⁺ | 105 | 202/204 | This fragment corresponds to the benzoyl cation. |
| [C₆H₁₁NH₂]⁺˙ | 99 | 99 | This fragment corresponds to the cyclohexylamine radical cation. |
| [C₇H₅O]⁺ | 105 | - | Benzoyl cation. |
| [C₇H₃BrFO]⁺ | - | 202/204 | 2-bromo-5-fluorobenzoyl cation. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Comparison of FTIR Spectral Data
| Vibrational Mode | N-cyclohexylbenzamide (cm⁻¹) | 2-bromo-N-cyclohexyl-5-fluorobenzamide (Predicted, cm⁻¹) | Rationale for Predicted Shifts |
| N-H stretch | ~3300 | ~3300 | The N-H stretching frequency is characteristic of secondary amides. |
| C=O stretch (Amide I) | ~1630 | ~1640 | The electron-withdrawing nature of the substituents on the aromatic ring may cause a slight increase in the C=O stretching frequency. |
| N-H bend (Amide II) | ~1540 | ~1540 | This band is also characteristic of secondary amides. |
| C-F stretch | - | ~1250 | A strong absorption band characteristic of the C-F bond. |
| C-Br stretch | - | ~600 | A weaker absorption band in the fingerprint region. |
Conclusion
The structural confirmation of a new chemical entity is a meticulous process that relies on the convergence of data from multiple analytical techniques. This guide has outlined a comprehensive strategy for the synthesis and structural elucidation of 2-bromo-N-cyclohexyl-5-fluorobenzamide. By employing a comparative analysis with the well-characterized N-cyclohexylbenzamide, researchers can confidently assign spectroscopic and spectrometric data, thereby providing irrefutable evidence for the structure of the target molecule. The detailed experimental protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and characterization of novel compounds.
References
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PubChem. N-Cyclohexylbenzamide. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
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Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
-
YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
Sources
A Comparative Guide to 2-bromo-N-cyclohexyl-5-fluorobenzamide and its Analogs as Potential Quorum Sensing Inhibitors
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising alternative to traditional antibiotics is the development of anti-virulence therapies that disarm pathogens without killing them, thereby reducing the selective pressure for resistance. One such strategy is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the pqs (Pseudomonas quinolone signal) system is a key regulator of virulence. The enzyme PqsD is a critical component of this system, catalyzing the biosynthesis of the quinolone signal molecules. Consequently, PqsD has emerged as an attractive target for the development of novel anti-virulence agents.
This guide provides a comparative analysis of 2-bromo-N-cyclohexyl-5-fluorobenzamide, a synthetic benzamide derivative, and its analogs as potential inhibitors of the P. aeruginosa QS system. While direct comparative studies on a series of these specific analogs are not extensively available in the public domain, this document synthesizes findings from research on structurally related benzamide compounds to infer structure-activity relationships (SAR) and guide future research and development. We will delve into the synthesis, proposed mechanism of action, and comparative biological activity, supported by experimental data from analogous compound series.
Chemical Properties and Synthesis
The core structure of the compounds discussed in this guide is the N-cyclohexylbenzamide scaffold. 2-bromo-N-cyclohexyl-5-fluorobenzamide is characterized by a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzoyl ring, with a cyclohexyl group attached to the amide nitrogen.
Physicochemical Properties of 2-bromo-N-cyclohexyl-5-fluorobenzamide:
| Property | Value |
| Molecular Formula | C13H15BrFNO |
| Molecular Weight | 300.17 g/mol |
| CAS Number | 951884-99-4[1] |
General Synthetic Route
The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide and its analogs can be achieved through a straightforward amide coupling reaction between a substituted benzoic acid and cyclohexylamine. The substituted benzoic acid precursors are either commercially available or can be synthesized through established methods.
Sources
A Comparative Guide to the Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
Introduction
2-bromo-N-cyclohexyl-5-fluorobenzamide is a substituted benzamide that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs, including the halogenated phenyl ring and the N-cyclohexyl amide, are features found in various biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and chemical industries.
This guide provides a comparative analysis of two common and effective methods for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide. We will delve into the mechanistic details, provide step-by-step experimental protocols, and present a critical evaluation of each method's performance based on key metrics such as yield, purity, cost-effectiveness, and operational safety. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for the synthesis of this and structurally related compounds.
Synthetic Strategies: An Overview
The formation of the amide bond between 2-bromo-5-fluorobenzoic acid and cyclohexylamine is the central transformation in the synthesis of the target molecule. This can be achieved through two primary pathways:
-
The Acyl Chloride Route: A two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine.
-
The Direct Coupling Route: A one-pot reaction where a coupling agent is used to directly facilitate the formation of the amide bond between the carboxylic acid and the amine.
We will now explore each of these methods in detail.
Method 1: The Acyl Chloride Route
This classical and robust method relies on the activation of the carboxylic acid by converting it into a highly electrophilic acyl chloride. This intermediate then readily reacts with the nucleophilic cyclohexylamine to form the desired amide.
Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is typically achieved using an inorganic chloride such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is a cost-effective and efficient reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide and a chloride ion generates the acyl chloride.
The second step is a straightforward nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of cyclohexylamine attacks the electrophilic carbonyl carbon of the 2-bromo-5-fluorobenzoyl chloride. The subsequent loss of a proton and a chloride ion yields the stable amide product. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to scavenge the HCl generated during the reaction, preventing the protonation of the amine reactant and driving the reaction to completion.
Experimental Protocol
Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride
-
Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2-bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol) to the flask.
-
Addition of Thionyl Chloride: Carefully add thionyl chloride (10.8 g, 6.6 mL, 91.2 mmol, 2.0 equiv.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction can be monitored for the cessation of gas (SO₂ and HCl) evolution.
-
Isolation of Acyl Chloride: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-5-fluorobenzoyl chloride is typically a yellow to brown oil and can be used in the next step without further purification.
Step 2: Synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (5.4 g, 6.0 mL, 54.7 mmol, 1.2 equiv.) and triethylamine (6.9 g, 9.5 mL, 68.4 mmol, 1.5 equiv.) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 2-bromo-5-fluorobenzoyl chloride from the previous step in 50 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-bromo-N-cyclohexyl-5-fluorobenzamide as a white to off-white solid.
Visualizing the Workflow
Caption: Workflow for the Acyl Chloride Route.
Method 2: The Direct Coupling Route
This approach offers a more streamlined, one-pot synthesis by employing a coupling agent to activate the carboxylic acid in situ, allowing for its direct reaction with the amine. This method often proceeds under milder conditions compared to the acyl chloride route.
Mechanistic Rationale
A variety of coupling agents are available, with carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being among the most common.[2] The reaction mechanism begins with the carboxylic acid adding to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond.
However, the O-acylisourea intermediate can also rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide. To mitigate this side reaction and improve the efficiency of the coupling, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea intermediate to form an activated HOBt-ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to a cleaner and more efficient reaction.[2]
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol, 1.0 equiv.), 1-Hydroxybenzotriazole (HOBt) (7.4 g, 54.7 mmol, 1.2 equiv.), and cyclohexylamine (5.0 g, 5.6 mL, 50.2 mmol, 1.1 equiv.).
-
Solvent and Cooling: Dissolve the mixture in 150 mL of anhydrous N,N-Dimethylformamide (DMF) or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Coupling Agent: Add EDC·HCl (10.5 g, 54.7 mmol, 1.2 equiv.) portion-wise to the reaction mixture. If using DCM as the solvent, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (11.8 g, 15.9 mL, 91.2 mmol, 2.0 equiv.) dropwise.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If DMF was used as the solvent, pour the reaction mixture into 500 mL of cold water and stir until a precipitate forms. Collect the solid by filtration and wash thoroughly with water. If DCM was used, dilute the reaction mixture with 100 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the collected solid or the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Visualizing the Workflow
Sources
A Guide to the Structural Characterization of Novel Benzamides: A Comparative Crystallographic Analysis
This guide provides a comprehensive framework for the X-ray crystallographic characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide. As of the time of this writing, the crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, this document serves a dual purpose: first, to present a detailed, field-proven protocol for the determination of its crystal structure, from synthesis to final validation. Second, to offer a comparative analysis of its expected structural features against two closely related analogues with known crystal structures: N-cyclohexyl-2-fluorobenzamide and N-cyclohexylbenzamide.
This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and structural analysis of novel small molecules. The methodologies described herein are grounded in established crystallographic principles and best practices, ensuring a robust and reliable structural determination.
Part 1: A Proposed Experimental Workflow for the Crystallographic Characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide
The successful elucidation of a crystal structure is contingent upon a meticulous and well-planned experimental workflow.[1][2][3] This section outlines a validated protocol for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound.
Synthesis and Crystallization
The initial and often most challenging step is the growth of diffraction-quality single crystals.[1][4]
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide can be achieved via the amidation of 2-bromo-5-fluorobenzoyl chloride with cyclohexylamine. The reaction is typically performed in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct. Purification of the crude product is essential and is commonly achieved by column chromatography followed by recrystallization.
-
Crystal Growth: High-quality crystals are paramount for successful X-ray diffraction analysis.[5] A variety of crystallization techniques should be explored to obtain crystals of suitable size (typically >0.1 mm in all dimensions) and quality.[1][4]
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapors into the primary solution can induce crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.
-
X-ray Diffraction Data Collection
Once suitable crystals are obtained, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.[6][7]
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations and potential radiation damage), a cryo-stream of nitrogen gas is typically used.
-
Diffractometer Setup: The crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[6][7]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured. The data collection strategy is optimized to achieve high completeness and redundancy.
The collected data consists of a series of diffraction spots, the positions and intensities of which are used to determine the crystal structure. The arrangement of these spots forms a pattern known as the reciprocal lattice, which is mathematically related to the crystal's real-space lattice.[8][9][10][11]
Caption: Proposed workflow for single-crystal X-ray diffraction analysis.
Structure Solution, Refinement, and Validation
The raw diffraction data is processed to solve and refine the crystal structure.
Experimental Protocol: Structure Determination
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, "direct methods" are typically employed to solve the phase problem of crystallography.
-
Structure Refinement: The initial structural model is refined using a least-squares method, typically with software such as SHELXL.[12][13][14][15] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final refined structure must be rigorously validated to ensure its quality and correctness.[16][17][18][19] The checkCIF program, often used in conjunction with PLATON, is an essential tool for identifying potential issues with the crystal structure, such as missed symmetry or incorrect atom assignments.[17] The output is a Crystallographic Information File (CIF), which is the standard format for archiving and disseminating crystal structure data.[20][21][22][23][24]
Part 2: Comparative Structural Analysis
While the crystal structure of 2-bromo-N-cyclohexyl-5-fluorobenzamide is not yet known, we can anticipate some of its key structural features by comparing it to the known structures of N-cyclohexyl-2-fluorobenzamide and N-cyclohexylbenzamide.[25][26]
Caption: Comparison of the target molecule with known structural analogues.
Crystallographic Data Comparison
The following table summarizes the crystallographic data for the two comparator compounds and provides expected ranges for the target molecule.
| Parameter | N-cyclohexyl-2-fluorobenzamide[26] | N-cyclohexylbenzamide (CSD: 786618)[25] | 2-bromo-N-cyclohexyl-5-fluorobenzamide (Expected) |
| Formula | C13H16FNO | C13H17NO | C13H15BrFNO |
| Molecular Weight | 221.27 | 203.28 | 300.17 |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P21/c | P21/c | Common small molecule space groups (e.g., P21/c, P-1) |
| a (Å) | 5.1804(6) | 11.433(2) | - |
| b (Å) | 6.5309(8) | 10.686(2) | - |
| c (Å) | 16.6522(19) | 10.057(2) | - |
| β (°) | 91.336(6) | 109.11(3) | - |
| Volume (ų) | 563.24(11) | 1159.2(4) | - |
| Z | 2 | 4 | 2 or 4 |
| Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.0988 | R1 = 0.0435, wR2 = 0.1201 | < 0.05 for a well-refined structure |
Molecular Conformation and Intermolecular Interactions
The key structural features of the target molecule, such as bond lengths, bond angles, and torsion angles, are expected to be influenced by the electronic effects of the bromine and fluorine substituents.
-
Amide Plane and Aromatic Ring Torsion Angle: In N-cyclohexyl-2-fluorobenzamide, the dihedral angle between the fluorobenzene ring and the amide plane is 29.92(7)°.[26] A similar torsion is expected for the title compound, influenced by the steric bulk of the ortho-bromo substituent.
-
Cyclohexane Ring Conformation: The cyclohexane ring in both comparator compounds adopts a stable chair conformation, which is also anticipated for 2-bromo-N-cyclohexyl-5-fluorobenzamide.[26]
-
Intermolecular Interactions: The crystal packing will likely be dominated by N-H···O hydrogen bonds, forming chains or dimers. The presence of the fluorine and bromine atoms may introduce additional C-H···F, C-H···Br, or halogen bonding interactions, which could significantly influence the overall crystal packing arrangement.
The final refined structure can be visualized using software like Mercury to generate publication-quality images, including ORTEP-style diagrams showing thermal ellipsoids.[27][28][29][30][31]
Conclusion
This guide has outlined a robust and comprehensive protocol for the single-crystal X-ray diffraction characterization of 2-bromo-N-cyclohexyl-5-fluorobenzamide. By following the detailed experimental workflows for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality, publishable crystal structure. The comparative analysis with known analogues provides a valuable framework for interpreting the structural features of this novel compound. The successful elucidation of its three-dimensional structure will provide crucial insights into its conformational preferences and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications in drug development and materials science.
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Saeed, S., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2223. Retrieved from [Link]
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Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(Pt 1), 226–235. Retrieved from [Link]
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Assessing the Novelty and Therapeutic Potential of 2-bromo-N-cyclohexyl-5-fluorobenzamide: A Comparative Guide
Introduction: Unveiling a Novel Benzamide Candidate
In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone, integral to a multitude of approved therapeutics. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution, leading to a diverse range of biological activities. This guide introduces 2-bromo-N-cyclohexyl-5-fluorobenzamide , a novel compound at the frontier of discovery. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a halogenated benzamide core and a cyclohexyl substituent—suggest a compelling potential for therapeutic relevance.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will objectively assess the novelty of 2-bromo-N-cyclohexyl-5-fluorobenzamide by proposing a synthetic route and outlining key physicochemical characterization. Furthermore, this guide will delve into its hypothetical therapeutic applications by comparing its potential performance against established agents in several key areas: oncology (specifically PARP inhibition), inflammation, and infectious diseases. Detailed experimental protocols are provided to empower researchers to validate these hypotheses and unlock the full potential of this promising molecule.
Physicochemical Properties and Synthesis
Benzamides are generally stable crystalline solids with solubility in organic solvents.[1] The introduction of a bromine and a fluorine atom into the benzoyl ring of the title compound is expected to increase its lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets of target proteins.[2] The N-cyclohexyl group further contributes to this lipophilicity.
Proposed Synthesis: Amide Coupling
A straightforward and efficient method for the synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide is via a standard amide coupling reaction between 2-bromo-5-fluorobenzoic acid and cyclohexylamine. This reaction is typically mediated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).
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A Head-to-Head Performance Analysis: Benchmarking 2-bromo-N-cyclohexyl-5-fluorobenzamide Against Known Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, and mood.[1][2] Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling.[3][4] Inhibition of FAAH presents a compelling therapeutic strategy to enhance endogenous anandamide levels, offering potential treatments for a range of neurological and inflammatory disorders with a reduced risk of the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5]
This guide introduces 2-bromo-N-cyclohexyl-5-fluorobenzamide , a novel benzamide derivative, as a putative FAAH inhibitor. Benzamide scaffolds are present in a number of compounds with demonstrated anti-inflammatory and analgesic properties.[6][7] Given the structural similarities to known FAAH inhibitors, we hypothesize that 2-bromo-N-cyclohexyl-5-fluorobenzamide exerts its biological effects through the inhibition of FAAH.
Herein, we provide a comprehensive framework for the validation of 2-bromo-N-cyclohexyl-5-fluorobenzamide as a FAAH inhibitor and its subsequent benchmarking against three well-characterized inhibitors with distinct mechanisms of action:
-
URB597 (KDS-4103): A potent, irreversible carbamate inhibitor.[8][9][10][11][12]
-
PF-3845: A potent and selective irreversible urea-based inhibitor.[13][14][15]
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental approach to objectively evaluate the performance of this novel compound.
Proposed Signaling Pathway: FAAH Inhibition
The central hypothesis is that 2-bromo-N-cyclohexyl-5-fluorobenzamide inhibits FAAH, leading to an accumulation of anandamide. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), modulating downstream signaling pathways involved in pain and inflammation.
Caption: A logical workflow for inhibitor characterization.
Part 1: Biochemical Potency and Mechanism of Action
The initial phase focuses on direct enzymatic assays to determine the inhibitory potency (IC50) and the nature of the interaction (reversibility) with purified FAAH enzyme.
FAAH Inhibitor Screening Assay (IC50 Determination)
This assay quantifies the concentration-dependent inhibition of FAAH activity.
Principle: This is a fluorescence-based assay where active FAAH hydrolyzes a non-fluorescent substrate, AMC-arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). [3][19]The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2-bromo-N-cyclohexyl-5-fluorobenzamide and the reference inhibitors (URB597, PF-3845, OL-135) in DMSO.
-
Prepare a serial dilution of each compound in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).
-
Reconstitute purified human FAAH enzyme and the AMC-arachidonoyl amide substrate according to the supplier's instructions (e.g., Cayman Chemical, BioVision). [19]2. Assay Procedure (96-well plate format):
-
Add 10 µL of each inhibitor dilution or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of purified FAAH enzyme to all wells except the substrate control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C. This pre-incubation is crucial for irreversible inhibitors.
-
Initiate the reaction by adding 10 µL of the AMC-arachidonoyl amide substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 20 minutes) using a microplate reader with excitation at 340-360 nm and emission at 450-465 nm. [3][19]3. Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of Action: Reversibility Assay
This assay distinguishes between reversible and irreversible inhibitors.
Principle: Irreversible inhibitors form a covalent bond with the enzyme, and their inhibitory effect cannot be overcome by dilution. [8][13]In contrast, the activity of a reversible inhibitor can be restored upon rapid dilution of the enzyme-inhibitor complex.
Protocol:
-
High Concentration Incubation:
-
Incubate FAAH enzyme with a high concentration (e.g., 100x IC50) of 2-bromo-N-cyclohexyl-5-fluorobenzamide or a control inhibitor for an extended period (e.g., 60 minutes).
-
-
Rapid Dilution:
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate.
-
-
Activity Measurement:
-
Immediately monitor the enzymatic activity by measuring fluorescence over time as described in section 1.1.
-
-
Data Interpretation:
-
Irreversible Inhibition: No significant recovery of enzyme activity will be observed (e.g., URB597, PF-3845).
-
Reversible Inhibition: A rapid recovery of enzyme activity will be observed (e.g., OL-135).
-
Part 2: Cell-Based Efficacy and Selectivity
Moving from a purified enzyme system to a cellular context provides a more physiologically relevant assessment of the inhibitor's performance.
Cellular FAAH Activity Assay
This assay measures the ability of the compounds to inhibit FAAH within intact cells.
Principle: Cells overexpressing FAAH are treated with the inhibitors, and the remaining FAAH activity is measured in the cell lysate using a substrate hydrolysis assay. [20] Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or COS-7) transiently transfected with a human FAAH expression vector.
-
Treat the cells with varying concentrations of 2-bromo-N-cyclohexyl-5-fluorobenzamide or control inhibitors for a defined period (e.g., 4 hours) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable buffer.
-
-
FAAH Activity Measurement:
-
Determine the protein concentration of each lysate.
-
Measure the FAAH activity in the lysates using the fluorometric assay described in section 1.1.
-
-
Data Analysis:
-
Normalize FAAH activity to the total protein concentration.
-
Calculate the cellular IC50 values as described previously.
-
Selectivity Profiling (Counter-Screening)
It is crucial to assess the selectivity of the lead compound against other related serine hydrolases to identify potential off-target effects.
Principle: The activity of the compound is tested against a panel of other serine hydrolases, such as monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system. [4] Protocol:
-
Enzyme Panel:
-
Obtain a panel of purified serine hydrolases (e.g., MAGL, trypsin, chymotrypsin).
-
-
Activity Assays:
-
Perform activity assays for each enzyme in the presence of high concentrations of 2-bromo-N-cyclohexyl-5-fluorobenzamide (e.g., up to 10 µM).
-
Use appropriate substrates and assay conditions for each enzyme.
-
-
Data Analysis:
-
Calculate the percent inhibition for each enzyme at the tested concentrations.
-
A highly selective compound will show potent inhibition of FAAH with minimal activity against other serine hydrolases.
-
Comparative Data Summary
The following table summarizes the expected performance metrics for 2-bromo-N-cyclohexyl-5-fluorobenzamide in comparison to the known inhibitors.
| Compound | Target | Mechanism of Action | Biochemical IC50 (Human FAAH) | Cellular IC50 (Human FAAH) | Selectivity vs. MAGL |
| 2-bromo-N-cyclohexyl-5-fluorobenzamide | FAAH (putative) | To be determined | To be determined | To be determined | To be determined |
| URB597 | FAAH | Irreversible | ~3-5 nM [11][12] | ~31 nM | High |
| PF-3845 | FAAH | Irreversible | ~18 nM [13] | ~50-70 nM [20] | High (>500-fold vs. FAAH-2) |
| OL-135 | FAAH | Reversible | ~4-10 nM | ~320 nM (human T84 cells) [21] | Moderate |
Discussion and Interpretation
The experimental data generated through this guide will provide a comprehensive profile of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
-
Potency: The biochemical and cellular IC50 values will determine the potency of the compound. A low nanomolar IC50 would indicate a highly potent inhibitor.
-
Mechanism of Action: The reversibility assay is critical for understanding the nature of the enzyme-inhibitor interaction. Irreversible inhibitors may offer a longer duration of action in vivo, while reversible inhibitors might have a better safety profile.
-
Cellular Efficacy: A significant shift in potency between the biochemical and cellular assays can indicate issues with cell permeability or stability.
-
Selectivity: High selectivity for FAAH over other serine hydrolases is a key determinant of a clean pharmacological profile and a lower likelihood of off-target side effects.
By systematically comparing these parameters to those of well-established inhibitors like URB597, PF-3845, and OL-135, researchers can make an informed decision on the potential of 2-bromo-N-cyclohexyl-5-fluorobenzamide as a lead candidate for further drug development. This rigorous, data-driven approach is fundamental to advancing novel therapeutics targeting the endocannabinoid system.
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Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. National Institutes of Health. [Link]
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Influence of the fatty acid amide hydrolase (FAAH) inhibitor URB597... ResearchGate. [Link]
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Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). PubMed. [Link]
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Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Bristol Myers Squibb. [Link]
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The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. PubMed. [Link]
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Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-N-cyclohexyl-5-fluorobenzamide
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention. This guide provides an in-depth, procedural framework for the proper disposal of 2-bromo-N-cyclohexyl-5-fluorobenzamide (CAS No. 951884-99-4), a halogenated organic compound. By integrating established safety protocols with regulatory considerations, this document aims to empower laboratory personnel to manage chemical waste responsibly, ensuring both personal and environmental safety.
Hazard Assessment and Chemical Profile
Key Structural Features and Inferred Hazards:
-
Halogenation (Bromo- and Fluoro- groups): These groups significantly influence the molecule's reactivity and potential environmental impact. Halogenated hydrocarbons are often toxic upon inhalation and ingestion[1].
-
Benzamide Moiety: A common structural feature in many pharmaceutical compounds, the overall toxicity will be influenced by the substituents on the benzene ring and the amide group.
-
Cyclohexyl Group: This aliphatic group may affect the compound's solubility and lipophilicity.
Given these features, the compound should be presumed to be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin. All handling and disposal procedures should reflect this presumed hazard level.
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling 2-bromo-N-cyclohexyl-5-fluorobenzamide for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes[4].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. For prolonged contact or when handling larger quantities, double-gloving is recommended[5].
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact[1].
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[1][6][7].
Waste Segregation: The Cornerstone of Compliant Disposal
Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent unwanted chemical reactions. As a halogenated organic compound, 2-bromo-N-cyclohexyl-5-fluorobenzamide waste must be kept separate from non-halogenated organic waste[2][3][8].
Table 1: Waste Segregation for 2-bromo-N-cyclohexyl-5-fluorobenzamide
| Waste Type | Segregation Requirement | Rationale |
| Solid 2-bromo-N-cyclohexyl-5-fluorobenzamide | Halogenated Organic Solids | To prevent contamination of other waste streams and ensure proper disposal, typically via incineration[2]. |
| Solutions containing 2-bromo-N-cyclohexyl-5-fluorobenzamide | Halogenated Organic Liquids | To be collected separately from non-halogenated solvents. The cost of disposal for halogenated waste is often higher[3]. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Halogenated Organic Solids | Any materials that have come into direct contact with the compound are considered contaminated and must be disposed of accordingly. |
| Aqueous solutions with trace amounts | Halogenated Aqueous Waste (if applicable) | Depending on institutional guidelines, this may be a separate waste stream. Never dispose of down the drain [6][8]. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe collection and disposal of 2-bromo-N-cyclohexyl-5-fluorobenzamide waste.
Step 1: Container Selection and Labeling
-
Choose a waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are a common choice[6].
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly as "Halogenated Organic Waste" before any waste is added[3][8]. The label should also include the specific chemical name: "2-bromo-N-cyclohexyl-5-fluorobenzamide" and the hazard characteristics (e.g., "Irritant," "Handle with Caution").
Step 2: Waste Collection
-
All waste collection activities must be performed within a chemical fume hood.
-
For solid waste: Carefully transfer the solid compound and any contaminated disposable materials (e.g., weighing paper, gloves) into the designated "Halogenated Organic Solids" waste container. Avoid creating dust.
-
For liquid waste: Pour solutions containing the compound into the "Halogenated Organic Liquids" waste container. Use a funnel to prevent spills.
-
Do not overfill the waste container. It is generally recommended to fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.
Step 3: Container Storage
-
Keep the waste container securely closed when not in use[3][8].
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals[6].
-
Ensure the storage area is well-ventilated.
Step 4: Final Disposal
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a specialized facility[2][4]. This process is designed to break down the halogenated molecules into less harmful substances.
-
Adherence to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory for the entire lifecycle of the hazardous waste, from generation to final disposal[9][10][11].
Diagram 1: Disposal Workflow for 2-bromo-N-cyclohexyl-5-fluorobenzamide
Caption: Workflow for the safe disposal of 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and spilled compound using non-sparking tools.
-
Place the collected waste into the designated "Halogenated Organic Solids" waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, extinguish all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Regulatory Compliance
The disposal of 2-bromo-N-cyclohexyl-5-fluorobenzamide is governed by a framework of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[9][10][11]. Generators of hazardous waste are responsible for its proper identification, management, and disposal[11][12]. It is essential to be familiar with your institution's specific policies and local regulations, which may be more stringent than federal requirements[9][10].
By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 2-bromo-N-cyclohexyl-5-fluorobenzamide, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
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- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. Hazardous Waste Segregation.
- Echemi. 2-Bromo-N-cyclopentyl-5-fluorobenzamide SDS, 951884-13-2 Safety Data Sheets.
- ChemWhat. 2-Bromo-N-cyclohexyl-5-fluorobenzamide CAS#: 951884-99-4.
- Temple University. Halogenated Solvents in Laboratories.
- University of Washington. Halogenated Solvents.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- California Department of Toxic Substances Control. Defining Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Fisher Scientific. (2011, May 20). Safety Data Sheet for 2-Bromo-5-fluorobenzotrifluoride.
- Fisher Scientific. Safety Data Sheet for 2-Bromo-5-fluorobenzaldehyde.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.
- Thermo Fisher Scientific. (2009, June 9). Safety Data Sheet for 2-Bromo-5-fluorobenzaldehyde.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

